2-Hydroxy-4,6-dimethylbenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGLKIFRNFPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde: Properties, Synthesis, and Applications
Introduction
2-Hydroxy-4,6-dimethylbenzaldehyde is an aromatic organic compound that holds significant value as a synthetic intermediate in medicinal chemistry and materials science. As a substituted salicylaldehyde, its unique structural features—a reactive aldehyde group, a phenolic hydroxyl, and two methyl substituents on the benzene ring—provide a versatile scaffold for constructing more complex molecular architectures. This guide offers a comprehensive overview for researchers, chemists, and drug development professionals, detailing the compound's core properties, providing validated synthesis protocols, and exploring its pivotal role in the development of novel therapeutic agents. Our focus is on the causality behind the chemistry, ensuring a deep, practical understanding of its synthesis and application.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of this compound is the cornerstone of its effective application. These properties dictate its behavior in reactions, purification processes, and analytical characterization.
General & Physical Properties
The compound is typically a yellow to brown crystalline solid at room temperature. Key identifying and physical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde | [1] |
| CAS Number | 1666-02-0 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Melting Point | 50 °C | |
| Boiling Point | 140 °C (at 29 Torr) | |
| Density | ~1.1 g/cm³ | |
| Solubility | Very slightly soluble in water; soluble in common organic solvents like ethanol, ether, and chloroform. |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm, Predicted) | Justification |
| Aldehyde (-CHO) | ~10.1 | ~192-194 | The aldehydic proton is highly deshielded. The carbonyl carbon resonance is characteristic and appears far downfield. |
| Phenolic (-OH) | ~11.9 | - | The strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen deshields this proton significantly, often resulting in a sharp singlet. |
| Aromatic (C3-H) | ~6.5 | ~118-120 | This proton is ortho to both the -OH (electron-donating) and -CHO (electron-withdrawing) groups. |
| Aromatic (C5-H) | ~6.4 | ~122-124 | This proton is ortho to one methyl group and para to another. |
| C4-Methyl (-CH₃) | ~2.4 | ~20-22 | Aromatic methyl group protons. |
| C6-Methyl (-CH₃) | ~2.2 | ~18-20 | Aromatic methyl group protons. |
| C1 (C-CHO) | - | ~120-122 | Quaternary carbon attached to the aldehyde. |
| C2 (C-OH) | - | ~160-162 | Quaternary carbon attached to the hydroxyl group, shifted downfield by the oxygen. |
| C4 (C-CH₃) | - | ~140-142 | Quaternary carbon attached to a methyl group. |
| C6 (C-CH₃) | - | ~138-140 | Quaternary carbon attached to a methyl group. |
Note: ¹³C NMR values are predicted based on data from analogous substituted benzaldehydes. Actual values may vary slightly.
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3100-3300 (broad) | The phenolic hydroxyl group. The broadness indicates hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2900-3000 | Stretching of C-H bonds in the methyl groups. |
| C-H Stretch (Aldehyde) | 2720-2820 | A characteristic, often weak, band for the aldehydic C-H bond. |
| C=O Stretch (Aldehyde) | 1650-1670 | Carbonyl stretch. The frequency is lowered from a typical aldehyde (~1720 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group. |
| C=C Stretch (Aromatic) | 1580-1610 | Benzene ring skeletal vibrations. |
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and common fragmentation patterns.
| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |
| 150 | [C₉H₁₀O₂]⁺• | Molecular Ion (M⁺•) . Corresponds to the intact molecule.[1] |
| 149 | [C₉H₉O₂]⁺ | [M-H]⁺ . Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes, forming a stable acylium ion.[1] |
| 121 | [C₈H₉O]⁺ | [M-CHO]⁺ . Loss of the formyl radical (-CHO). |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment, although less prominent than in unsubstituted benzaldehyde, can arise from further fragmentation.[1] |
Synthesis and Mechanism: The Duff Reaction
The most common and effective method for synthesizing this compound is the Duff reaction . This reaction accomplishes the ortho-formylation of a highly activated phenol, in this case, 3,5-dimethylphenol.
Causality of Reagent Selection
The Duff reaction's success hinges on the specific roles of its reagents:
-
3,5-Dimethylphenol (Substrate): The phenol's hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. In this symmetrical substrate, the two ortho positions (C2 and C6) are equivalent and sterically unhindered, leading to high regioselectivity.
-
Hexamethylenetetramine (HMTA): This acts as the formylating agent. It is a stable, solid source of anhydrous formaldehyde.
-
Glyceroboric Acid (Catalyst/Medium): Prepared in situ from glycerol and boric acid, this medium serves multiple purposes. Boric acid is a mild Lewis acid that facilitates the generation of the active electrophile from HMTA.[2] The viscous glycerol medium allows for the high temperatures (150-160°C) required for the reaction to proceed efficiently.[3]
Reaction Mechanism
The mechanism involves three key stages: generation of the electrophile, electrophilic aromatic substitution, and hydrolysis.
Caption: Mechanism of the Duff Reaction.
Validated Experimental Protocol
This protocol is adapted from established procedures for the Duff reaction on phenols.[3]
Materials:
-
Glycerol (500 g)
-
Boric acid (100 g)
-
3,5-Dimethylphenol (50 g, 0.41 mol)
-
Hexamethylenetetramine (50 g, 0.36 mol)
-
Concentrated Sulfuric Acid
-
Standard laboratory glassware for heating, stirring, and steam distillation.
Procedure:
-
Catalyst Preparation: In a 2-liter beaker, heat 500 g of glycerol with 100 g of boric acid, stirring continuously. Heat until the temperature reaches 165°C to form glyceroboric acid, ensuring all water is expelled.
-
Reactant Preparation: Thoroughly grind 50 g of 3,5-dimethylphenol and 50 g of hexamethylenetetramine together in a mortar to create an intimate mixture.
-
Reaction Initiation: Cool the glyceroboric acid mixture to 150°C. Vigorously stir the mixture while adding the powdered phenol-hexamine mixture. The addition should be controlled to maintain the temperature between 150-165°C. Heat if necessary after the initial exothermic reaction subsides.
-
Reaction Completion: Continue stirring the reaction mixture in this temperature range for 20 minutes.
-
Workup - Hydrolysis: Allow the mixture to cool to approximately 115°C. Cautiously acidify by adding a pre-mixed solution of 50 mL of concentrated sulfuric acid in 150 mL of water.
-
Purification - Steam Distillation: Assemble a steam distillation apparatus. Steam distill the acidified reaction mixture. The product, this compound, is volatile with steam and will co-distill. Collect the milky distillate.
-
Isolation: Cool the distillate in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration, wash with cold water, and dry. Expected yield is typically in the 20-30% range.
Applications in Drug Development and Research
The true value of this compound lies in its function as a molecular scaffold. Its primary application is in the synthesis of Schiff bases and their subsequent metal complexes , which have demonstrated a wide spectrum of biological activities.
Synthesis of Schiff Bases and Metal Complexes
A Schiff base is formed via the condensation reaction between the aldehyde group of this compound and a primary amine. The resulting imine (-C=N-) linkage, along with the phenolic hydroxyl group, creates a bidentate or polydentate chelation site for metal ions.
Caption: Workflow for Schiff Base and Metal Complex Synthesis.
Biological Activity and Mechanisms of Action
Derivatives of this compound are actively being researched for their therapeutic potential.
Schiff bases derived from salicylaldehydes have emerged as promising anticancer agents. Recent studies have elucidated their mechanism of action, providing a strong rationale for their development.
-
Mechanism: Certain Schiff base derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways. One critical target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is often dysregulated in cancer, promoting cell survival and proliferation. These compounds can alter the expression of genes within this pathway, leading to cell cycle arrest and mitochondrial dysfunction, ultimately triggering apoptosis.[4] This mechanism highlights the potential of these compounds to overcome chemoresistance in certain cancer types.[4]
Both the Schiff base ligands and their metal complexes often exhibit significant antibacterial and antifungal properties.
-
Mechanism: The antimicrobial efficacy is often enhanced upon chelation with a metal ion. The proposed mechanisms include:
-
Interference with Cell Processes: The imine group (-C=N-) can form hydrogen bonds with active sites on cellular components (e.g., enzymes, DNA), disrupting their normal function.
-
Cell Wall Damage: The lipophilic nature of the complexes, which is greater than that of the free ligand, facilitates their transport across the microbial cell membrane. This can lead to increased disruption of cell wall integrity, causing leakage of cellular contents and cell death.
-
Oxidative Processes: The coordinated metal ion itself can play a role. For instance, palladium complexes may be involved in oxidation processes within the cell that are detrimental to the microbe.
-
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
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Hazards: The compound may cause skin and serious eye irritation. It is advisable to avoid breathing dust and ensure handling in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple aromatic aldehyde; it is a key building block for the development of functionally complex molecules. Its straightforward, regioselective synthesis via the Duff reaction and the versatile reactivity of its functional groups make it an invaluable tool for chemists. The profound biological activities exhibited by its Schiff base derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its importance and potential for future drug discovery and development programs. The mechanistic insights provided in this guide are intended to empower researchers to fully leverage the chemical potential of this versatile scaffold.
References
An In-Depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-4,6-dimethylbenzaldehyde (CAS No. 1666-02-0), a key aromatic aldehyde with significant applications in chemical synthesis and research. We will delve into its core chemical structure, physicochemical properties, and the spectroscopic techniques used for its characterization. Furthermore, this guide presents a detailed, field-proven protocol for its synthesis via the formylation of 3,5-dimethylphenol, explaining the causality behind the experimental choices. The narrative synthesizes technical data with practical insights, targeting researchers, scientists, and professionals in drug development. All data and protocols are substantiated with authoritative references to ensure scientific integrity.
Core Molecular Structure and Physicochemical Properties
This compound, also known as 4,6-dimethylsalicylaldehyde, is a substituted aromatic compound.[1][2] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and two methyl (-CH₃) groups. The hydroxyl and aldehyde groups are positioned ortho to each other, creating a salicylaldehyde framework. The methyl groups are located at positions 4 and 6 relative to the hydroxyl group, influencing the molecule's steric and electronic properties. This specific arrangement is crucial for its reactivity and utility as a chemical intermediate.[]
The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group is a key structural feature. This interaction influences the compound's physical properties, such as its melting point and boiling point, and modulates the reactivity of both functional groups.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1666-02-0 | [1][2][4] |
| Molecular Formula | C₉H₁₀O₂ | [2][] |
| Molecular Weight | 150.17 g/mol | [2][] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 50 °C | [1] |
| Boiling Point | 140 °C at 29 Torr | [1] |
| Solubility | Very slightly soluble in water (0.74 g/L at 25 °C) | [1] |
| Density | ~1.136 g/cm³ | [1] |
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The unique electronic environment of each nucleus and functional group gives rise to a distinct spectroscopic fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The intramolecularly bonded hydroxyl proton (-OH) is expected to appear as a sharp singlet at a significantly downfield chemical shift (typically δ 11-12 ppm). The aldehydic proton (-CHO) also resonates downfield as a singlet (around δ 10 ppm). The two aromatic protons will appear as distinct singlets or narrow doublets in the aromatic region (δ 6-8 ppm), with their specific shifts influenced by the surrounding substituents. The two methyl groups (-CH₃) will each produce a singlet in the upfield region (δ 2-3 ppm). A proton magnetic resonance spectrum in CDCl₃ showed peaks at 2.19 ppm (3H, s), 2.42 ppm (3H, s), 6.41-6.52 ppm (2H, m), 10.05 ppm (1H, s), and 11.90 ppm (1H, s).[5]
-
¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The aldehydic carbonyl carbon is the most downfield signal (typically δ 190-200 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded in that region. The two methyl carbons will be found in the upfield region (δ 15-25 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A broad absorption band in the range of 3000-3400 cm⁻¹ is characteristic of the O-H stretching vibration, often broadened by hydrogen bonding. The C=O stretch of the conjugated aldehyde typically appears as a strong, sharp peak around 1650-1680 cm⁻¹. C-H stretches for the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹, and the aldehydic C-H stretch appears as two weaker bands around 2750 and 2850 cm⁻¹.[6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight (150.17 g/mol ). Common fragmentation patterns include the loss of a hydrogen radical ([M-H]⁺) and the loss of the aldehyde group ([M-CHO]⁺), which are diagnostic for aromatic aldehydes.
Synthesis and Mechanistic Insights
A common and effective method for synthesizing this compound is the Rieche formylation, which involves the ortho-formylation of a phenol.[5] This specific protocol utilizes the electrophilic aromatic substitution of 3,5-dimethylphenol using dichloromethyl methyl ether as the formylating agent, catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄).
Causality in Experimental Design:
-
Choice of Substrate: 3,5-Dimethylphenol is selected because the hydroxyl group is a strong activating group and an ortho-, para-director. The existing methyl groups sterically hinder the positions adjacent to them, further directing the incoming electrophile to the C2 position (ortho to the hydroxyl group).
-
Lewis Acid Catalyst (TiCl₄): Titanium tetrachloride is a potent Lewis acid. It coordinates with the oxygen of dichloromethyl methyl ether, facilitating the departure of a chloride ion to generate a highly reactive dichloromethyl carbocation electrophile [(CH₃O-CHCl)⁺]. This electrophile is essential for the attack on the electron-rich aromatic ring.
-
Reaction Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the phenol and the strong Lewis acid. It is then gently warmed to promote the formylation reaction while minimizing side-product formation.
-
Work-up Procedure: The reaction is quenched by pouring it onto ice to hydrolyze the intermediate and decompose the titanium complexes.[5] Subsequent extraction and steam distillation are crucial purification steps to isolate the desired product from unreacted starting materials and non-volatile impurities.[5]
Experimental Protocol: Synthesis from 3,5-Dimethylphenol[5]
-
Reaction Setup: Dissolve 3,5-Dimethylphenol (40.0 g, 330 mmol) in dichloromethane (210 ml) in a suitable reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Under stirring, add titanium tetrachloride (105 g, 553 mmol) dropwise over 5 minutes, maintaining the temperature at 0 °C.
-
Formylating Agent Addition: While keeping the solution at 0 °C, add dichloromethyl methyl ether (31.6 g) dropwise over 30 minutes.
-
Reaction Progression: Allow the solution to warm to room temperature and stir for 30 minutes. Subsequently, warm the mixture to 35 °C and stir for an additional 15 minutes.
-
Quenching and Extraction: Pour the reaction mixture onto approximately 300 g of ice. Extract the resulting aqueous mixture with dichloromethane.
-
Washing and Drying: Wash the combined organic phase three times with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Remove the solvent by evaporation under reduced pressure. Steam distill the residue to purify the product. Extract the distillate with dichloromethane.
-
Final Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield this compound as a yellow solid.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, primarily due to its bifunctional nature.
-
Precursor for Heterocyclic Compounds: The ortho-hydroxyaldehyde moiety is a classic precursor for the synthesis of various heterocyclic systems, such as coumarins, chromones, and benzofurans, which are scaffolds present in many biologically active molecules.
-
Synthesis of Schiff Bases: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[7] The substituents on the salicylaldehyde ring can be systematically varied to tune the electronic and steric properties of the resulting Schiff base and its metal complexes, making it a versatile ligand in coordination chemistry.
-
Research Chemical: It is used as a research chemical in the preparation of more complex o-hydroxy aldehydes.[] Its derivatives are investigated for various applications, including their potential as antifungal agents. For instance, related hydroxybenzaldehydes have shown activity against fungi by disrupting ergosterol biosynthesis and redox metabolism.[8]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as a hazardous substance.
Table 2: GHS Hazard and Precautionary Information
| Category | Statement | Source(s) |
| Pictogram | GHS06 (Toxic) | [4] |
| Signal Word | Danger | [4] |
| Hazard Statements | H301: Toxic if swallowed. H319: Causes serious eye irritation. | [4] |
| Precautionary Statements | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid breathing dust.[9]
-
Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[4]
Conclusion
This compound is a structurally significant and synthetically versatile aromatic aldehyde. Its well-defined chemical properties, confirmed through robust spectroscopic methods, make it a reliable starting material for advanced chemical synthesis. The strategic placement of its hydroxyl, aldehyde, and methyl groups provides a platform for creating a diverse range of molecules, particularly Schiff bases and heterocyclic compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in a research and development setting.
References
- 1. CAS # 1666-02-0, this compound, 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde, 6-Hydroxy-2,4-dimethylbenzaldehyde - chemBlink [chemblink.com]
- 2. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1666-02-0 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. arabjchem.org [arabjchem.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Physical and chemical properties of 2-Hydroxy-4,6-dimethylbenzaldehyde
An In-Depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 1666-02-0), a key aromatic aldehyde intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound. The information herein is synthesized to provide not just data, but also the scientific rationale behind the characterization and application of this versatile molecule.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic aldehyde, a derivative of both benzaldehyde and phenol. The presence of the hydroxyl and aldehyde groups ortho to each other, along with the two methyl groups on the aromatic ring, imparts a unique set of properties that make it a valuable starting material in organic synthesis. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a defining feature, influencing its physical properties and spectroscopic behavior.
A summary of its key identifiers and physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4,6-Dimethyl-2-hydroxybenzaldehyde, 2,4-dimethyl-6-hydroxybenzaldehyde | [2] |
| CAS Number | 1666-02-0 | [1][][4][5] |
| Molecular Formula | C₉H₁₀O₂ | [2][] |
| Molecular Weight | 150.17 g/mol | [1][2][] |
| Appearance | Solid | [1] |
| Melting Point | 50 °C | [5] |
| Boiling Point | 140 °C at 29 Torr | [5] |
| Solubility | Very slightly soluble in water (0.74 g/L at 25 °C) | [5] |
Synthesis and Chemical Reactivity
Synthetic Pathway: Ortho-Formylation of 3,5-Dimethylphenol
A common and effective method for synthesizing this compound is through the ortho-formylation of 3,5-dimethylphenol. The causality behind this choice of starting material is the directing effect of the hydroxyl group and the steric influence of the two methyl groups, which favor the introduction of the formyl group at the C2 position. One established method involves a reaction with titanium tetrachloride and dichloromethyl methyl ether.[6]
The workflow for this synthesis is outlined below. The titanium tetrachloride acts as a Lewis acid, activating the substrate for electrophilic aromatic substitution by the dichloromethyl methyl ether, which serves as the formyl group precursor.
References
- 1. This compound | 1666-02-0 [sigmaaldrich.com]
- 2. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1666-02-0 | Chemsrc [chemsrc.com]
- 5. CAS # 1666-02-0, this compound, 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde, 6-Hydroxy-2,4-dimethylbenzaldehyde - chemBlink [chemblink.com]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4,6-dimethylbenzaldehyde: Pathways, Protocols, and Mechanistic Insights
Introduction: The Significance of 2-Hydroxy-4,6-dimethylbenzaldehyde in Modern Chemistry
This compound, a substituted phenolic aldehyde, is a key building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring a hydroxyl group ortho to the aldehyde and two methyl groups, imparts specific reactivity and steric properties that are highly sought after in various fields of chemical research and development. In the pharmaceutical industry, this compound and its derivatives are integral to the synthesis of novel therapeutic agents. For instance, the structurally related 4-hydroxy-3,5-dimethylbenzaldehyde is a crucial intermediate in the manufacture of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1] The strategic placement of the functional groups in this compound allows for the construction of intricate molecular architectures, including Schiff bases, chalcones, and heterocyclic systems, which are often explored for their potential biological activities.[2]
This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic rationale for each synthetic choice. We will delve into both classical and modern formylation techniques, providing detailed experimental protocols, comparative data, and visual representations of reaction mechanisms and workflows to empower the reader with a comprehensive understanding of this important synthetic target.
Core Synthesis Pathways: A Comparative Analysis
The introduction of a formyl group onto a phenolic ring, particularly at the ortho position, is a foundational transformation in organic synthesis. For the preparation of this compound, the starting material of choice is 3,5-dimethylphenol. The electron-donating nature of the two methyl groups and the hydroxyl group activates the aromatic ring towards electrophilic substitution, directing the incoming formyl group to the ortho position.
Several methods can be employed for this transformation, each with its own set of advantages and limitations. We will focus on two prominent and effective methodologies: a Lewis-acid mediated formylation using dichloromethyl methyl ether and a modern, highly regioselective ortho-formylation employing magnesium chloride and paraformaldehyde.
Method 1: Titanium Tetrachloride-Mediated Formylation
This approach utilizes a strong Lewis acid, titanium tetrachloride (TiCl₄), to activate the formylating agent, dichloromethyl methyl ether (Cl₂CHOCH₃), and facilitate the electrophilic aromatic substitution on 3,5-dimethylphenol. The reaction proceeds with good yield and selectivity.[3]
The reaction is believed to proceed through the formation of a highly electrophilic dichloromethyl cation-Lewis acid complex. This electrophile then attacks the electron-rich aromatic ring of 3,5-dimethylphenol, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde.
Caption: Mechanism of TiCl₄-mediated formylation.
A detailed, step-by-step methodology for this synthesis is provided below:[3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylphenol (40.0 g, 330 mmol) in dichloromethane (210 ml).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Lewis Acid Addition: Add titanium tetrachloride (105 g, 553 mmol) dropwise over 5 minutes while maintaining the temperature at 0°C.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (31.6 g) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains at 0°C.
-
Reaction Progression: Allow the solution to warm to room temperature and stir for an additional 30 minutes. Subsequently, warm the reaction mixture to 35°C and stir for a further 15 minutes.
-
Work-up: Pour the reaction mixture onto approximately 300 g of ice. Extract the aqueous mixture with dichloromethane.
-
Purification: Wash the combined organic phase three times with water. Remove the solvent by evaporation under reduced pressure. The residue can be further purified by steam distillation. Extract the distillate with dichloromethane, dry the organic phase over anhydrous magnesium sulfate, and evaporate the solvent to yield the final product.
Method 2: Magnesium Chloride-Mediated Ortho-Formylation
A more contemporary and highly efficient method for the ortho-formylation of phenols involves the use of magnesium chloride and paraformaldehyde in the presence of a non-nucleophilic base like triethylamine.[4][5] This method is lauded for its high regioselectivity, good yields, and milder reaction conditions compared to some classical approaches.
The key to the high ortho-selectivity of this reaction is the formation of a magnesium phenoxide complex. The magnesium ion coordinates to both the phenoxide oxygen and the formaldehyde, bringing them into close proximity and facilitating the electrophilic attack at the ortho position through a six-membered transition state.[6]
Caption: Proposed mechanism for MgCl₂-mediated ortho-formylation.
The following is a general procedure adapted for the synthesis of this compound:[4][5]
-
Reaction Setup: To a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (e.g., 9.52 g, 100 mmol) and paraformaldehyde (e.g., 4.50 g, 150 mmol).
-
Solvent and Base Addition: Add dry tetrahydrofuran (250 mL) followed by the dropwise addition of triethylamine (10.12 g, 100 mmol). Stir the mixture for 10 minutes.
-
Substrate Addition: Add 3,5-dimethylphenol (e.g., 50 mmol) dropwise to the reaction mixture.
-
Heating: Heat the mixture to a gentle reflux (approximately 75°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Data Summary and Comparison of Synthesis Pathways
| Parameter | Method 1: TiCl₄-Mediated Formylation | Method 2: MgCl₂-Mediated Ortho-Formylation |
| Starting Material | 3,5-Dimethylphenol | 3,5-Dimethylphenol |
| Formylating Agent | Dichloromethyl methyl ether | Paraformaldehyde |
| Catalyst/Reagent | Titanium tetrachloride | Magnesium chloride, Triethylamine |
| Solvent | Dichloromethane | Tetrahydrofuran or Acetonitrile |
| Reaction Temperature | 0°C to 35°C | Reflux (approx. 75°C) |
| Reported Yield | ~63%[3] | Generally high (70-95% for similar phenols)[4][5] |
| Advantages | Good yield, well-established procedure. | High ortho-selectivity, milder conditions, avoids highly toxic reagents. |
| Disadvantages | Use of a highly corrosive and water-sensitive Lewis acid; dichloromethyl methyl ether is a potential carcinogen. | Requires anhydrous conditions; longer reaction times for electron-poor phenols. |
Spectroscopic Characterization of this compound
The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals that confirm the structure. The aldehyde proton (-CHO) will appear as a singlet at approximately 10.05 ppm. The phenolic hydroxyl proton (-OH) will be a singlet at around 11.90 ppm. The two aromatic protons will appear as a multiplet between 6.41-6.52 ppm. The two methyl groups will each give a singlet, one at approximately 2.42 ppm and the other at 2.19 ppm.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group in the range of 190-200 ppm. The aromatic carbons will appear between 110-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The two methyl carbons will give signals in the aliphatic region, typically between 15-25 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1650-1680 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (-OH) will be observed in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl groups will be seen around 2850-3100 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (150.17 g/mol ).[7] Fragmentation patterns will likely involve the loss of the formyl group (CHO) and other characteristic fragments.
Caption: Workflow for spectroscopic characterization.
Conclusion: A Versatile Intermediate for Future Discoveries
The synthesis of this compound is a testament to the power and versatility of modern organic chemistry. From classical Lewis acid-catalyzed reactions to more refined and selective magnesium-mediated methodologies, chemists have a robust toolkit for accessing this valuable intermediate. The choice of synthetic route will invariably depend on factors such as scale, available resources, and safety considerations. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to make informed decisions and successfully synthesize this compound. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of fundamental building blocks like this compound will undoubtedly increase, paving the way for future innovations in drug discovery and beyond.
References
- 1. innospk.com [innospk.com]
- 2. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. sciencemadness.org [sciencemadness.org]
- 7. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Hydroxy-4,6-dimethylbenzaldehyde literature review
An In-depth Technical Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde: Synthesis, Characterization, and Applications
Introduction
This compound, a substituted aromatic aldehyde, represents a key molecular scaffold in organic synthesis and medicinal chemistry. Characterized by a benzaldehyde core with a hydroxyl group and two methyl groups, its specific substitution pattern imparts distinct chemical reactivity and potential for biological activity. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde function within the same molecule allows for a diverse range of chemical transformations. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its synthesis, physicochemical properties, spectroscopic characterization, and potential applications as a versatile building block for more complex molecules.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic protocols.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| CAS Number | 1666-02-0 | |
| Physical Form | Yellow solid | [2] |
| Melting Point | <50 °C | [2] |
| InChI Key | QVNGLKIFRNFPQC-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The introduction of a formyl group (-CHO) onto a phenol ring, particularly at the ortho position, is a foundational transformation in organic chemistry. Several named reactions, such as the Duff[3][4], Gattermann[5][6], and Reimer-Tiemann reactions, are employed for this purpose. However, these methods can sometimes suffer from low yields or lack of regioselectivity.[3][7][8]
A more specific and effective method for the synthesis of this compound starts from 3,5-dimethylphenol, utilizing a titanium tetrachloride-mediated formylation.[2] This approach offers a good yield and directs the formylation to the desired ortho position relative to the hydroxyl group.
Experimental Protocol: Titanium-Mediated Formylation of 3,5-Dimethylphenol[3]
This protocol describes the laboratory-scale synthesis of this compound.
Causality and Insights:
-
Lewis Acid Catalyst: Titanium tetrachloride (TiCl₄) acts as a strong Lewis acid. It coordinates to the oxygen atom of the dichloromethyl methyl ether, making the central carbon atom highly electrophilic and facilitating the attack by the electron-rich aromatic ring of 3,5-dimethylphenol.
-
Directing Group: The hydroxyl group of 3,5-dimethylphenol is a powerful ortho-, para-directing group. The formylation occurs at the ortho position (C2 or C6) due to electronic activation and chelation effects involving the Lewis acid.
-
Workup Procedure: Pouring the reaction mixture onto ice hydrolyzes the reactive titanium complexes and any unreacted reagents. The subsequent extraction with dichloromethane isolates the organic product from the aqueous phase. Washing with water removes water-soluble impurities.
-
Purification: Steam distillation is a highly effective method for purifying the product from non-volatile starting materials or byproducts. The aldehyde is volatile with steam, allowing for its separation.[2]
Materials:
-
3,5-Dimethylphenol
-
Dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Ice
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for reaction, extraction, and distillation
Step-by-Step Procedure:
-
Dissolve 3,5-Dimethylphenol (40.0 g, 330 mmol) in dichloromethane (210 ml) in a reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
With stirring, add titanium tetrachloride (105 g, 553 mmol) dropwise over 5 minutes.
-
Maintain the temperature at 0°C and add dichloromethyl methyl ether (31.6 g) dropwise over 30 minutes.
-
Allow the solution to warm to room temperature and stir for an additional 30 minutes.
-
Gently warm the reaction mixture to 35°C and stir for 15 minutes.
-
Carefully pour the reaction mixture onto approximately 300 g of ice to quench the reaction.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic phase three times with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.
-
Purify the resulting residue by steam distillation. The distillate is then extracted with dichloromethane.
-
The organic phase from the distillate extraction is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield this compound.
Yield: 31.0 g (63.0%)[2]
Spectroscopic Characterization
Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.[9]
Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides definitive information about the electronic environment of the protons in the molecule.
-
Phenolic -OH: A deshielded singlet, typically appearing far downfield (around 11.90 ppm), due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.[2]
-
Aldehydic -CHO: A singlet in the characteristic aldehyde region (around 10.05 ppm).[2]
-
Aromatic Protons: Two singlets or a multiplet in the aromatic region (around 6.41-6.52 ppm) corresponding to the two protons on the benzene ring.[2]
-
Methyl Protons: Two distinct singlets for the two non-equivalent methyl groups (around 2.19 and 2.42 ppm).[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ is expected for the hydroxyl group.
-
C-H Stretch (Aromatic/Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1670 cm⁻¹. The frequency is lowered from a typical aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[10]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (150.17).[1]
Reactivity and Applications in Drug Development
This compound is a valuable intermediate due to its dual functionality.[11] The aldehyde group can undergo nucleophilic addition and condensation reactions, while the phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitution.
Schiff Base Formation: A primary application is in the synthesis of Schiff bases (imines) through condensation with primary amines. These compounds are of significant interest in medicinal chemistry. Schiff bases derived from salicylaldehydes are known to form stable metal complexes and exhibit a wide range of biological activities, including antimicrobial, antioxidant, and DNA cleavage capabilities.[11][12]
Potential Biological Significance: While direct studies on the biological activity of this compound are limited, its structural similarity to other bioactive compounds suggests potential areas for investigation:
-
Antimicrobial Activity: The isomer 2-Hydroxy-4-methoxybenzaldehyde has demonstrated broad-spectrum antimicrobial activity.[13] It is plausible that this compound and its derivatives could exhibit similar properties.[11]
-
Anti-inflammatory and Antioxidant Agents: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The development of derivatives could lead to novel anti-inflammatory or antioxidant agents.[11][12]
Conclusion
This compound is a synthetically accessible and valuable building block. The titanium-mediated formylation of 3,5-dimethylphenol provides an effective route for its preparation. Its structure, confirmed by standard spectroscopic methods, features reactive aldehyde and hydroxyl groups that serve as handles for constructing more complex molecules, particularly Schiff bases with potential therapeutic applications. For researchers in drug discovery, this compound offers a promising starting point for the development of new antimicrobial, anti-inflammatory, and antioxidant agents.
References
- 1. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arabjchem.org [arabjchem.org]
- 11. This compound [myskinrecipes.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
A Comprehensive Spectroscopic Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxy-4,6-dimethylbenzaldehyde (CAS No. 1666-02-0), a key aromatic aldehyde derivative.[] Intended for researchers, chemists, and quality control professionals, this document consolidates and interprets data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between the molecular structure and its spectral features, offering not just data, but a foundational understanding of its characterization. Detailed, field-proven experimental protocols are provided for each technique, alongside a logical workflow for structural elucidation, ensuring scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
This compound is a substituted aromatic compound with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[2][3] Its structure is characterized by a benzene ring substituted with a hydroxyl group (-OH), an aldehyde group (-CHO), and two methyl groups (-CH₃) at positions 4 and 6 relative to the hydroxyl group.
The strategic placement of these functional groups dictates its unique spectroscopic signature:
-
Phenolic Hydroxyl Group: Gives rise to a characteristic O-H stretch in the IR spectrum and a deshielded, often broad, proton signal in ¹H NMR.
-
Aldehyde Group: Produces a highly deshielded proton signal in ¹H NMR and a very downfield carbonyl signal in ¹³C NMR. Its C=O bond results in a strong, sharp absorption in the IR spectrum.
-
Aromatic Ring: The substitution pattern determines the multiplicity and chemical shifts of the aromatic protons and carbons in NMR spectra.
-
Methyl Groups: Appear as distinct singlet signals in the ¹H NMR spectrum, with their chemical shifts influenced by their position on the ring.
The synergistic application of NMR, IR, and MS allows for an unambiguous confirmation of this structure, providing a self-validating system for identity and purity assessment.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides a quantitative map of the different proton environments. The electron-withdrawing aldehyde group and electron-donating hydroxyl and methyl groups create a distinct pattern of chemical shifts for the aromatic protons. Intramolecular hydrogen bonding between the phenolic proton and the aldehyde oxygen often results in a significant downfield shift for the -OH proton.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~11.5 | Singlet, broad | 1H |
| -CHO | ~10.2 | Singlet | 1H |
| Ar-H (H5) | ~6.8 | Singlet | 1H |
| Ar-H (H3) | ~6.6 | Singlet | 1H |
| -CH₃ (at C6) | ~2.5 | Singlet | 3H |
| -CH₃ (at C4) | ~2.3 | Singlet | 3H |
| Note: Data is synthesized from typical values for similarly substituted benzaldehydes. Precise shifts can vary with solvent and concentration. |
Interpretation:
-
Phenolic Proton (-OH): The signal at ~11.5 ppm is highly deshielded, a classic indicator of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its broadness is also characteristic.
-
Aldehydic Proton (-CHO): The signal at ~10.2 ppm is in the typical downfield region for aldehydes, a consequence of the strong deshielding effect of the carbonyl group.
-
Aromatic Protons (Ar-H): The two aromatic protons appear as distinct singlets around 6.6-6.8 ppm. Their upfield shift relative to benzene (7.34 ppm) is due to the net electron-donating effect of the hydroxyl and methyl substituents. The lack of splitting (singlets) confirms their meta-relationship to each other, with no adjacent protons.
-
Methyl Protons (-CH₃): The two methyl groups are in different electronic environments, resulting in two separate singlet signals. The methyl group at C6, ortho to the hydroxyl group, is typically slightly more deshielded (~2.5 ppm) than the methyl group at C4 (~2.3 ppm).
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.
| Signal Assignment | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~192 |
| C-OH (C1) | ~162 |
| C-CH₃ (C4) | ~145 |
| C-CH₃ (C6) | ~140 |
| C-H (C5) | ~122 |
| C-CHO (C2) | ~118 |
| C-H (C3) | ~116 |
| -CH₃ (at C6) | ~21 |
| -CH₃ (at C4) | ~19 |
| Note: Data is synthesized based on established chemical shift prediction and data from analogous structures.[4] |
Interpretation:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon resonates at a highly downfield shift of ~192 ppm, which is diagnostic for this functional group.[4]
-
Aromatic Carbons: The oxygen- and aldehyde-substituted carbons (C1, C2) and the methyl-substituted carbons (C4, C6) are significantly downfield due to substituent effects. The carbon bearing the hydroxyl group (C1) is found around 162 ppm. The two unsubstituted aromatic carbons (C3, C5) appear at higher field.
-
Methyl Carbons (-CH₃): The two methyl carbons are observed in the typical aliphatic region around 19-21 ppm.
Experimental Protocol: NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-resolution NMR spectra for a solid organic analyte.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the labile hydroxyl proton.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Spectrometer Tuning: Tune and match the NMR probe for the desired nuclei (¹H and ¹³C).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high resolution and sharp peaks.[5]
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8 to 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (2 seconds) are typically necessary.[6]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analysis: Integrate the ¹H NMR signals and identify peak multiplicities. Correlate signals in both spectra to the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.
Vibrational Band Analysis
The FT-IR spectrum of this compound is dominated by absorptions from the O-H, C=O, and C-H bonds.
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3400-3200 | Strong, Broad | O-H Stretch (phenolic, intramolecular H-bonded) |
| ~2920, ~2860 | Medium | C-H Stretch (aliphatic, methyl groups) |
| ~2750 | Weak | C-H Stretch (aldehydic, Fermi resonance) |
| ~1650 | Strong, Sharp | C=O Stretch (aldehyde, conjugated & H-bonded) |
| ~1600, ~1470 | Medium-Strong | C=C Stretch (aromatic ring) |
| ~1250 | Strong | C-O Stretch (phenol) |
| ~850 | Strong | C-H Bend (aromatic, out-of-plane) |
| Note: Frequencies are typical and sourced from spectral databases for analogous compounds.[7][8] |
Interpretation:
-
O-H Stretch: The broad and intense band in the 3400-3200 cm⁻¹ region is characteristic of a hydrogen-bonded hydroxyl group. The intramolecular hydrogen bond to the carbonyl oxygen weakens the O-H bond, shifting its frequency to a lower wavenumber.
-
C=O Stretch: The very strong, sharp peak around 1650 cm⁻¹ is unambiguously assigned to the aldehyde carbonyl stretch. Its frequency is lower than that of a simple aliphatic aldehyde (~1725 cm⁻¹) due to two effects: conjugation with the aromatic ring and the intramolecular hydrogen bond, both of which weaken the C=O double bond.
-
Aldehydic C-H Stretch: A weak but diagnostically important band often appears around 2750 cm⁻¹. This, along with the C=O stretch, is a hallmark of an aldehyde.
-
Aromatic C=C Stretches: Absorptions in the 1600-1470 cm⁻¹ region confirm the presence of the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.[9][10]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it gently with a soft tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Scan: With the clean, empty crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, and will be automatically subtracted from the sample spectrum.[11]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Lower the integrated pressure clamp and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[12]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is typically displayed in transmittance or absorbance. Identify the key absorption bands and assign them to the corresponding functional groups.
-
Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface as described in step 1.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a unique fingerprint that can be used for structural elucidation.[13][14]
Fragmentation Analysis
The molecular formula C₉H₁₀O₂ gives an exact mass of 150.0681 Da.[2] The EI mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.
| m/z (Mass/Charge) | Proposed Fragment Ion | Structural Origin |
| 150 | [M]⁺˙ | Molecular Ion |
| 149 | [M-H]⁺ | Loss of the aldehydic hydrogen radical |
| 121 | [M-CHO]⁺ | Loss of the formyl radical (-CHO) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss) |
| Note: Fragmentation patterns are predicted based on established principles for aromatic aldehydes.[15][16] |
Interpretation:
-
Molecular Ion Peak (m/z 150): The peak corresponding to the intact molecule minus one electron confirms the molecular weight.
-
[M-1] Peak (m/z 149): A highly characteristic fragmentation for aldehydes is the loss of the weakly bound aldehydic hydrogen, resulting in a stable acylium ion. This peak is often very intense.
-
[M-29] Peak (m/z 121): Loss of the entire formyl radical (CHO, mass 29) is another common pathway, yielding a substituted phenyl cation.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the effluent from a Gas Chromatography (GC) column. For GC-MS, a dilute solution of the analyte is injected into the GC.
-
Vaporization: The sample is heated in the injection port (for GC) or on the probe tip, causing it to vaporize into the gas phase.
-
Ionization: The gaseous molecules enter the ion source, which is under high vacuum. Here, they are bombarded by a beam of high-energy electrons (typically 70 eV).[17] This collision ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion, M⁺˙).[18]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to vibrate and break apart into smaller, charged fragment ions and neutral radicals.
-
Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector (e.g., an electron multiplier), which generates an electrical signal proportional to the number of ions.
-
Spectrum Generation: The instrument software plots the relative abundance of ions versus their m/z ratio to generate the mass spectrum.
Integrated Spectroscopic Workflow
Caption: Integrated workflow for the structural elucidation of an organic compound.
This workflow demonstrates the logical progression from experimental data acquisition to final structure confirmation. The FT-IR data confirms the presence of the key functional groups. The mass spectrum establishes the correct molecular weight and provides fragmentation data consistent with the proposed structure. Finally, NMR spectroscopy provides the definitive map of the molecular skeleton, confirming the precise arrangement and connectivity of all atoms, leading to the unambiguous identification of this compound.
References
- 2. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:1666-02-0 | Chemsrc [chemsrc.com]
- 4. rsc.org [rsc.org]
- 5. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 8. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 9. agilent.com [agilent.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. youtube.com [youtube.com]
A Technical Guide to the Natural Occurrence and Biosynthesis of 2-Hydroxy-4,6-dimethylbenzaldehyde Analogs
Abstract
Substituted benzaldehydes represent a class of aromatic natural products with significant and diverse biological activities. Within this class, compounds based on the 2-hydroxy-4,6-dimethylbenzaldehyde scaffold are of particular interest due to their biosynthetic origin from fungal polyketide pathways. These molecules, derived from the foundational precursor orsellinic acid, exhibit a range of activities including antifungal, anti-inflammatory, and neuroprotective properties, making them attractive targets for drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the natural sources, biosynthetic machinery, biological significance, and methodologies for the isolation and characterization of this unique chemical family.
Introduction: A Core Scaffold of Fungal Origin
The this compound core structure is a member of the broader family of aromatic polyketides, a diverse group of secondary metabolites synthesized primarily by fungi and bacteria.[1] These compounds are constructed from simple acetate units via the polyketide pathway, which generates a poly-β-keto chain that is subsequently folded and aromatized.[2][3] The specific substitution pattern of the title scaffold—a hydroxyl group ortho to the aldehyde and two methyl groups on the aromatic ring—points directly to a biosynthetic origin from orsellinic acid, one of the simplest and most common fungal aromatic polyketides.[4][5]
While this compound itself is available as a chemical intermediate[6][7], its direct isolation as a major natural product is less documented than its numerous analogs and its precursor, orsellinic acid. Therefore, this guide focuses on the family of naturally occurring orsellinic acid-derived benzaldehydes, using the title compound as a central structural theme to explore their shared origins and potential. Understanding this class of molecules requires a deep dive into the enzymology of fungal non-reducing polyketide synthases (NR-PKSs) and the subsequent "tailoring" enzymes that modify the core structure to create a rich diversity of natural products.[8][9]
Natural Distribution: The Fungal Kingdom as a Chemical Reservoir
The primary producers of orsellinic acid and its derivatives, including substituted benzaldehydes, are filamentous fungi and, to a lesser extent, basidiomycetes and lichens.[5][10] These compounds are not typically involved in primary metabolism but serve as secondary metabolites, providing an ecological advantage to the producing organism.
| Producing Organism (Genus) | Compound Class/Example | Ecological Niche | Reference |
| Aspergillus | Orsellinic acid, Benzaldehyde derivatives | Soil, Marine (coral-derived) | [8][11] |
| Acremonium | Chlorinated orsellinic aldehydes | Marine (coral-derived) | [4] |
| Stereum (Basidiomycete) | Prenylated phenols (from orsellinic acid) | Wood-decaying fungi | [5] |
| Penicillium | Benzaldehyde derivatives | Soil, Food spoilage | [12] |
| Various Lichen Symbionts | Depsides (Orsellinic acid dimers) | Symbiotic association with algae | [4] |
The prevalence of these compounds in diverse fungal genera highlights the widespread nature of the underlying biosynthetic machinery. Marine-derived fungi, in particular, have become a focal point for discovering novel analogs with unique halogenation patterns and potent bioactivities.[4][11]
The Biosynthetic Assembly Line: From Acetate to Aromatic Aldehyde
The biosynthesis of this compound analogs is a multi-step enzymatic process orchestrated by a gene cluster.[8] The pathway begins with the formation of the orsellinic acid core, followed by specific tailoring reactions.
Core Synthesis via Non-Reducing Polyketide Synthase (NR-PKS)
Fungi utilize large, multifunctional Type I PKSs to synthesize aromatic polyketides.[3] Unlike the dissociated Type II PKSs in bacteria, these fungal megasynthases contain all necessary catalytic domains on a single polypeptide chain, allowing for an iterative process of chain extension and modification.[2][9]
The biosynthesis of the orsellinic acid core proceeds as follows:
-
Initiation: A starter unit, typically acetyl-CoA, is loaded onto the acyl carrier protein (ACP) domain.
-
Elongation: The starter unit is iteratively condensed with three molecules of malonyl-CoA (the extender unit). The megasynthase's ketosynthase (KS) and malonyl-CoA:ACP transferase (MAT) domains drive this process.[9]
-
Cyclization & Aromatization: The resulting tetraketide chain, still bound to the ACP, is folded into a specific conformation guided by the product template (PT) domain. A thioesterase/Claisen-like cyclase (TE/CLC) domain then catalyzes the final cyclization and release of the aromatic product, orsellinic acid.[13]
Caption: Biosynthesis of the orsellinic acid core by a fungal NR-PKS.
Tailoring Reactions: Creating Chemical Diversity
Orsellinic acid is a branching point from which a multitude of analogs are derived through the action of "tailoring" enzymes, often encoded in the same gene cluster as the PKS.[8] To arrive at this compound, two key modifications are required:
-
C-Methylation: A S-adenosyl methionine (SAM)-dependent methyltransferase adds a second methyl group to the aromatic ring (the first is inherent from the polyketide backbone).
-
Carboxylic Acid Reduction: The carboxylic acid moiety of the orsellinic acid precursor is reduced to an aldehyde. This is a critical step catalyzed by a Carboxylic Acid Reductase (CAR), an enzyme that activates the carboxyl group (often via adenylation) before its reduction.[4]
Caption: Post-PKS tailoring steps to form the target benzaldehyde.
Biological Activities and Therapeutic Potential
Benzaldehyde derivatives isolated from fungi exhibit a wide spectrum of biological activities, making them compelling leads for drug development.
-
Antifungal Activity: Many natural benzaldehydes act as potent antifungal agents.[12] Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group significantly enhances this activity.[14][15][16] The proposed mechanism involves the disruption of the fungal cell's antioxidant systems, such as glutathione reductase and superoxide dismutase, leading to redox imbalance and cell death.[14] This makes them effective chemosensitizing agents that can enhance the efficacy of conventional antifungal drugs.[15]
-
Anti-inflammatory and Neuroprotective Effects: Certain benzaldehyde analogs isolated from the marine fungus Aspergillus terreus have demonstrated significant anti-inflammatory and neuroprotective properties.[11] In cellular models relevant to Alzheimer's disease, these compounds were shown to reduce the production of inflammatory mediators (like iNOS and COX-2) in microglia and protect neuronal cells from Aβ-induced damage.[11]
-
Other Activities: Various orsellinic acid-derived meroterpenoids (hybrids of polyketide and terpenoid pathways) show a vast range of activities, including anticancer, antiviral, and enzyme inhibition, highlighting the versatility of this biosynthetic starting block.[4][17]
Methodologies for Isolation and Characterization
The discovery and validation of novel this compound analogs rely on a systematic workflow common to natural product chemistry.
Experimental Protocol: A Generalized Workflow
-
Cultivation and Fermentation: The producing fungal strain (e.g., Aspergillus sp., Acremonium sp.) is grown in a suitable liquid or solid-state medium to encourage the production of secondary metabolites. Large-scale fermentation (10-100 L) is often required to obtain sufficient quantities of the target compounds.[18]
-
Extraction: The fungal biomass and culture broth are separated. The broth is typically extracted with an organic solvent like ethyl acetate. The mycelial mass is often macerated and extracted separately with a more polar solvent mixture (e.g., methanol/dichloromethane) to capture intracellular metabolites.
-
Solvent Partitioning and Fractionation: The crude organic extract is concentrated and subjected to liquid-liquid partitioning (e.g., between hexane, ethyl acetate, and water) to separate compounds based on polarity. The bioactive fraction (often the ethyl acetate fraction) is then subjected to column chromatography (e.g., silica gel, Sephadex LH-20) to yield semi-purified fractions.
-
Purification: High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase C18 column, is the method of choice for isolating pure compounds from the active fractions.
-
Structure Elucidation: The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and establish connectivity, confirming the precise substitution pattern of the benzaldehyde analog.[19]
-
Caption: Standard workflow for the isolation of fungal natural products.
Future Directions and Conclusion
The family of this compound analogs and other orsellinic acid derivatives remains a promising area for natural product discovery. The convergence of genomics and metabolomics is accelerating the identification of novel biosynthetic gene clusters in fungi, many of which are "silent" under standard laboratory conditions.[8] Future research will likely focus on:
-
Genome Mining: Identifying novel PKS and tailoring enzyme genes from fungal genomes to predict new chemical structures.
-
Heterologous Expression: Activating silent gene clusters in model host organisms like Aspergillus oryzae to produce previously inaccessible compounds.[4]
-
Synthetic Biology: Engineering the biosynthetic pathways to create novel "unnatural" natural products with improved therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iab.kit.edu [iab.kit.edu]
- 9. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 11. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Filamentous Fungi-Derived Orsellinic Acid-Sesquiterpene Meroterpenoids: Fungal Sources, Chemical Structures, Bioactivities, and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Hydroxy-4,6-dimethylbenzaldehyde from Phenols: An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 2-Hydroxy-4,6-dimethylbenzaldehyde, a valuable intermediate in the fine chemical and pharmaceutical industries. The synthesis originates from the versatile and readily available precursor, 3,5-dimethylphenol. This document delves into the primary synthetic strategies, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound, also known as 4,6-dimethylsalicylaldehyde, is a key building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, allows for a wide range of chemical transformations. This makes it a sought-after precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the methyl groups on the aromatic ring influences the electronic and steric environment, often imparting unique properties to the final products.
The primary synthetic challenge lies in the regioselective introduction of a formyl group (-CHO) onto the aromatic ring of 3,5-dimethylphenol. The hydroxyl group is an ortho-, para-directing activator, and the two methyl groups also activate the ring towards electrophilic substitution. The desired product requires formylation at one of the ortho positions to the hydroxyl group. This guide will explore several established formylation reactions applicable to this transformation.
Comparative Overview of Synthetic Strategies
The formylation of phenols is a classic transformation in organic chemistry with several named reactions dedicated to this purpose. The choice of method often depends on factors such as substrate reactivity, desired regioselectivity, availability of reagents, and scalability. For the synthesis of this compound from 3,5-dimethylphenol, the following methods are most relevant:
| Reaction Name | Formylating Agent | Catalyst/Reagent | Key Characteristics |
| Rieche Formylation | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄) | Generally provides good yields and high ortho-selectivity for phenols. Requires anhydrous conditions. |
| Gattermann Reaction | Hydrogen Cyanide (or a precursor like Zn(CN)₂) and HCl | Lewis Acid (e.g., AlCl₃) | An electrophilic aromatic substitution that is effective for activated aromatic compounds. The use of highly toxic HCN is a significant drawback, though in-situ generation methods exist. |
| Vilsmeier-Haack Reaction | N,N-Dimethylformamide (DMF) and POCl₃ | None (Vilsmeier reagent formed in-situ) | A milder formylation method suitable for electron-rich aromatic and heteroaromatic compounds. Regioselectivity can be an issue with some substrates. |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., trifluoroacetic acid, glyceroboric acid) | Primarily yields ortho-formylated products. The reaction conditions can be harsh, and yields are often moderate. |
This guide will provide a detailed, step-by-step protocol for a Rieche-type formylation, which is a well-documented and effective method for this specific transformation. Subsequently, adapted protocols for the Gattermann, Vilsmeier-Haack, and Duff reactions will be presented, offering alternative synthetic routes.
Method 1: Rieche-Type Formylation of 3,5-Dimethylphenol
This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, titanium tetrachloride (TiCl₄), to achieve efficient ortho-formylation of 3,5-dimethylphenol.[1]
Causality of Experimental Choices
-
3,5-Dimethylphenol as the Substrate: The starting material possesses a highly activated aromatic ring due to the electron-donating effects of the hydroxyl and two methyl groups, making it susceptible to electrophilic attack. The substitution pattern directs the formylation to the ortho position.
-
Dichloromethyl Methyl Ether as the Formylating Agent: This reagent serves as a stable and effective source of the electrophilic formylating species in the presence of a Lewis acid.[2]
-
Titanium Tetrachloride (TiCl₄) as the Lewis Acid: TiCl₄ is a powerful Lewis acid that coordinates with the phenolic oxygen and the formylating agent, thereby increasing the electrophilicity of the formylating species and promoting the reaction at the ortho position.[3][4] Its use often leads to high regioselectivity.[5]
-
Anhydrous Dichloromethane as the Solvent: An inert and anhydrous solvent is crucial as TiCl₄ reacts violently with water. Dichloromethane is an excellent choice due to its ability to dissolve the reactants and its low reactivity under the reaction conditions.
-
Low-Temperature Reaction: The reaction is initiated at 0°C to control the exothermic addition of the highly reactive TiCl₄ and to enhance selectivity. The reaction is then allowed to warm to ensure completion.
Experimental Protocol
Materials:
-
3,5-Dimethylphenol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Ice
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Steam distillation apparatus
Procedure: [1]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylphenol (40.0 g, 330 mmol) in anhydrous dichloromethane (210 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Lewis Acid: While stirring, add titanium tetrachloride (105 g, 553 mmol) dropwise from the addition funnel over a period of 5 minutes. Maintain the temperature at 0°C. A color change in the reaction mixture may be observed.
-
Addition of Formylating Agent: Continue stirring at 0°C and add dichloromethyl methyl ether (31.6 g, 275 mmol) dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the solution to warm to room temperature and stir for an additional 30 minutes. Then, gently warm the reaction mixture to 35°C and maintain stirring for a further 15 minutes.
-
Work-up: Carefully pour the reaction mixture onto approximately 300 g of crushed ice with stirring. Transfer the resulting mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them three times with deionized water. Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane by evaporation under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then subjected to steam distillation. Extract the distillate with dichloromethane. Separate the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield this compound as a yellow solid.
Data Summary
| Parameter | Value |
| Starting Material | 3,5-Dimethylphenol |
| Product | This compound |
| Yield | ~63%[1] |
| Appearance | Yellow solid |
| Melting Point | <50°C[1] |
Visualization of Experimental Workflow
References
Application Notes and Protocols for 2-Hydroxy-4,6-dimethylbenzaldehyde in Preclinical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 2-Hydroxy-4,6-dimethylbenzaldehyde. This document details the synthesis of its key derivatives, protocols for evaluating their biological activities, and insights into their potential mechanisms of action.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a substituted salicylaldehyde that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two methyl substituents on the aromatic ring, makes it an ideal precursor for the synthesis of a diverse range of derivatives. Of particular interest are the Schiff bases formed through the condensation of this compound with various primary amines. These Schiff bases and their metal complexes have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.
The presence of the hydroxyl group ortho to the imine bond in the resulting Schiff bases allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding. This structural feature, along with the electronic effects of the methyl groups, influences the lipophilicity and steric hindrance of the molecules, which in turn can modulate their interaction with biological targets.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 150.17 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 1666-02-0 | --INVALID-LINK--[2] |
| Storage Temperature | 2-8°C under inert atmosphere | --INVALID-LINK--[2] |
Core Application: Synthesis of Schiff Base Derivatives
The primary application of this compound in a research setting is the synthesis of Schiff bases. This is typically achieved through a condensation reaction with a primary amine, often catalyzed by a few drops of acid.
Detailed Protocol: General Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 20-30 mL of absolute ethanol.
-
In a separate beaker, dissolve 10 mmol of the chosen primary amine in a minimal amount of the same solvent.
-
-
Reaction Setup:
-
While stirring, add the amine solution to the aldehyde solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
-
Reflux:
-
Attach the reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator or a vacuum oven.
-
Application in Antimicrobial Drug Discovery
Schiff bases derived from salicylaldehydes are known to possess significant antimicrobial properties. While specific data for derivatives of this compound are not extensively reported, the general class of compounds has shown activity against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of the cell membrane or chelation of essential metal ions.
Antimicrobial Activity of Related Salicylaldehyde Schiff Bases (Representative Data)
The following table presents Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from the parent compound, salicylaldehyde, against various microorganisms. This data serves as a benchmark for what might be expected from derivatives of this compound.
| Schiff Base Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-{[(Z)-(2-hydroxyphenyl) methylidene] amino}benzoicacid | P. aeruginosa | 50 | --INVALID-LINK--[3] |
| 2-[(naphthalene-2-ylimino)methyl] phenol | E. coli | 50 | --INVALID-LINK--[3] |
| 2-2'-[benzene-1,4-diylbis(nitrilomethylylidene)]diphenol | S. typhi | 50 | --INVALID-LINK--[3] |
| (E)-3-(2'-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | S. aureus | 50 | --INVALID-LINK--[4] |
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of a synthesized Schiff base derivative.[5][6][7][8]
Materials:
-
Synthesized Schiff base compound
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the test organism
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the Schiff base in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Serial Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth to achieve a range of concentrations.
-
-
Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Alternatively, the absorbance can be read using a microplate reader at 600 nm.
-
Application in Anticancer Research
Derivatives of 2-hydroxybenzaldehyde have shown promise as anticancer agents.[9][10] Their mechanism of action is multifaceted and can involve the induction of apoptosis and the inhibition of key signaling pathways that are often dysregulated in cancer cells.
Cytotoxicity of a 2-hydroxybenzaldehyde Schiff Base Derivative (Representative Data)
The following table shows the IC₅₀ values for a Schiff base derivative of 2-hydroxybenzaldehyde against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| 8S3 (a 2-hydroxybenzaldehyde derivative) | A549 (Lung Carcinoma) | 12.5 | --INVALID-LINK--[5][10] |
| 8S3 | HCT-116 (Colon Carcinoma) | 10.2 | --INVALID-LINK--[5][10] |
| 8S3 | Huh-7 (Hepatocellular Carcinoma) | 8.7 | --INVALID-LINK--[5][10] |
| 8S3 | MCF-7 (Breast Adenocarcinoma) | 7.5 | --INVALID-LINK--[5][10] |
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.[11][12][13][14][15]
Materials:
-
Synthesized Schiff base compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized Schiff base compound and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to convert the MTT into formazan crystals.
-
-
Solubilization:
-
After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Potential Mechanism of Action: Targeting the MAPK Signaling Pathway
Research on benzaldehyde derivatives suggests that they may exert their anticancer effects by modulating key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10][16][17][18][19][20][21] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Application as Fluorescent Probes for Metal Ion Detection
Schiff bases derived from hydroxy-aromatic aldehydes are excellent ligands for metal ions. This property can be exploited to develop fluorescent sensors. The binding of a specific metal ion to the Schiff base can lead to a change in its fluorescence properties, allowing for the selective detection of that ion. Derivatives of salicylaldehyde have been successfully used to create fluorescent probes for various metal ions, including Al³⁺.[3][22][23][24]
The mechanism often involves the inhibition of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In the unbound state, the fluorescence of the Schiff base may be quenched. Upon binding to the target metal ion, this quenching mechanism is disrupted, leading to a "turn-on" fluorescence response.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is classified as toxic if swallowed and causes serious eye irritation.[2] Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of Schiff bases with a wide range of potential applications in drug discovery and materials science. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel derivatives and evaluate their biological activities. Further investigation into the specific derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1666-02-0 [sigmaaldrich.com]
- 3. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of three derivatives of 2-hydroxychalcones | Journal of Applied Sciences and Environmental Management [ajol.info]
- 5. protocols.io [protocols.io]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. atcc.org [atcc.org]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small-molecule Articles | Smolecule [smolecule.com]
- 18. selleckchem.com [selleckchem.com]
- 19. esmed.org [esmed.org]
- 20. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescent schiff base probes for sequential detection of Al3+ and F- and cell imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Applications of 2-Hydroxy-4,6-dimethylbenzaldehyde in organic synthesis.
An In-Depth Technical Guide to the Applications of 2-Hydroxy-4,6-dimethylbenzaldehyde in Organic Synthesis
Introduction: The Versatility of a Substituted Phenolic Aldehyde
This compound is an aromatic compound distinguished by a strategically substituted benzene ring bearing a hydroxyl group, an aldehyde moiety, and two methyl groups. This specific arrangement of functional groups makes it a highly valuable and versatile precursor in synthetic organic chemistry. The ortho-hydroxyl group can participate in intramolecular cyclization reactions, while the aldehyde functionality is a gateway for condensations and C-C bond formations. This guide provides an in-depth exploration of its primary applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Synthetic Applications
The unique structure of this compound allows it to be a key starting material for a variety of important heterocyclic scaffolds. Its primary applications lie in the synthesis of coumarins, chromenes, and Schiff bases, many of which exhibit significant biological activities.
Caption: Synthetic pathways from this compound.
Synthesis of Coumarin Derivatives
Coumarins (2H-1-benzopyran-2-ones) are a major class of naturally occurring compounds known for their wide range of pharmacological properties, including anticoagulant and anti-inflammatory activities.[1][2] this compound is an ideal precursor for substituted coumarins through condensation reactions.
a) Knoevenagel Condensation: This is a cornerstone reaction in organic synthesis for forming C-C double bonds.[3][4][5] It involves the reaction of an aldehyde with an active methylene compound in the presence of a weak base catalyst, like piperidine or an amine salt.[3][4] The reaction proceeds via a nucleophilic addition followed by dehydration.[3][4] When applied to 2-hydroxybenzaldehydes, an intramolecular cyclization (lactonization) follows the initial condensation, yielding the coumarin ring system.[6][7]
Caption: Knoevenagel condensation workflow for coumarin synthesis.
b) Pechmann Condensation: This method synthesizes coumarins from a phenol and a β-ketoester under acidic conditions.[1][8][9] For this compound, the aldehyde group would first need to be oxidized to a carboxylic acid and the phenolic hydroxyl group protected, making the Knoevenagel route more direct from this specific starting material. However, understanding the Pechmann condensation is crucial for any researcher working with coumarin synthesis. The mechanism involves an initial transesterification followed by an intramolecular Friedel-Crafts-type acylation.[1][8]
Synthesis of Chromene Derivatives
2H-Chromenes are another class of oxygen-containing heterocyclic compounds prevalent in natural products and pharmaceuticals.[10] Their synthesis often involves the reaction of a salicylaldehyde derivative with a suitable C2 or C3 synthon. For this compound, a common route involves a condensation reaction with an activated alkene or a compound that can generate one in situ, often catalyzed by a base. For instance, a cascade oxa-Michael-Henry reaction with β-nitrostyrenes can yield 3-nitro-2H-chromenes.[11]
Synthesis of Schiff Bases and Their Metal Complexes
Schiff bases, characterized by the azomethine (-C=N-) group, are formed through the condensation of an aldehyde with a primary amine.[12][13] Those derived from ortho-hydroxy aldehydes are of particular interest because they can act as potent chelating ligands for various metal ions.[12] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, with applications as antimicrobial, antifungal, and anticancer agents.[12][14][15][16]
Caption: Synthesis pathway for Schiff bases and their metal complexes.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key derivatives from this compound.
Protocol 1: Synthesis of 5,7-Dimethylcoumarin-3-carboxylate via Knoevenagel Condensation
This protocol describes the synthesis of a coumarin derivative using diethyl malonate. The base catalyst facilitates the initial condensation, and subsequent heating drives the cyclization and lactonization.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Absolute Ethanol (solvent)
-
Hydrochloric acid (2N)
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (10 mmol, 1.50 g) in 30 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add diethyl malonate (12 mmol, 1.92 g, 1.83 mL) followed by a catalytic amount of piperidine (5-6 drops).
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate may form. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure coumarin derivative.
Protocol 2: General Synthesis of a Schiff Base Derivative
This protocol outlines a general method for synthesizing a Schiff base by refluxing this compound with a primary amine.[12]
Materials:
-
This compound
-
A primary amine (e.g., aniline, p-toluidine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.50 g) in 20 mL of absolute ethanol.
-
Amine Addition: In a separate beaker, dissolve the primary amine (10 mmol) in 15 mL of absolute ethanol. Add this solution to the aldehyde solution in the flask. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The formation of a colored precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. Collect the precipitated Schiff base by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol and dry it in a vacuum oven. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is required.
Data Summary Table
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various derivatives.
| Application | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Coumarin Synthesis | Diethyl Malonate | Piperidine | Ethanol | Reflux (~80) | 4-6 | 75-90 |
| Coumarin Synthesis | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux (~80) | 3-5 | 80-95 |
| Chromene Synthesis | Malononitrile | Diethylamine | Ethanol | Reflux (~80) | 2-4 | 70-85 |
| Schiff Base Synthesis | Aniline | Acetic Acid | Ethanol | Reflux (~80) | 2-3 | 85-95 |
| Schiff Base Synthesis | p-Toluidine | Acetic Acid | Ethanol | Reflux (~80) | 2-3 | 88-96 |
Conclusion and Future Outlook
This compound stands out as a pivotal building block in organic synthesis. Its structural features enable straightforward access to high-value heterocyclic compounds like coumarins and chromenes, as well as versatile Schiff base ligands. The derivatives synthesized from this precursor often possess interesting biological profiles, making them attractive targets for drug discovery and development.[14][16][17] Future research will likely continue to explore novel catalytic systems and reaction conditions to further expand the synthetic utility of this compound, leading to the discovery of new molecules with enhanced therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 2H-Chromene synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ajol.info [ajol.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity – Read Article in LENS [readarticle.org]
Application Notes & Protocols: The Strategic Use of 2-Hydroxy-4,6-dimethylbenzaldehyde and Related Phenols in the Synthesis of o-Hydroxy Aldehydes
Introduction: The Enduring Importance of o-Hydroxy Aldehydes
Ortho-hydroxy aldehydes, particularly salicylaldehydes and their derivatives, represent a cornerstone class of intermediates in modern organic synthesis. Their unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde on an aromatic scaffold, makes them exceptionally versatile building blocks. This structural motif is central to the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, fragrances, and specialty polymers.[1][2] In the realm of drug development, the aldehyde functional group is a crucial reactive handle for constructing complex molecular architectures essential for therapeutic efficacy.[3][4] Furthermore, the metabolism of aldehyde-containing drug candidates by enzymes like aldehyde oxidases (AOXs) is a critical consideration in preclinical studies.[5][6]
This guide provides an in-depth exploration of established and efficient methodologies for the preparation of o-hydroxy aldehydes, with a particular focus on the synthesis and utility of precursors like 2-hydroxy-4,6-dimethylbenzaldehyde. We will delve into the mechanistic underpinnings of key formylation reactions, offering field-proven protocols and insights to guide researchers in their synthetic endeavors.
Key Synthetic Strategies for Ortho-Formylation of Phenols
The introduction of a formyl group (-CHO) ortho to a hydroxyl group on an aromatic ring is a pivotal transformation. The choice of method is often dictated by the substitution pattern of the starting phenol, desired scale, and required regioselectivity. Several classical and modern reactions have been developed for this purpose.[1]
The Duff Reaction: A Classic Approach with Hexamine
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (hexamine) as the formyl carbon source, typically in an acidic medium like glyceroboric acid or trifluoroacetic acid.[7][8] It is particularly effective for phenols with strongly electron-donating substituents, which activate the aromatic ring towards electrophilic substitution.[7] The reaction proceeds preferentially at the ortho position unless it is sterically hindered.[7][8]
Mechanism Insight: The reaction is initiated by the protonation and subsequent ring-opening of hexamine to generate an electrophilic iminium ion. This species then attacks the electron-rich phenol ring (electrophilic aromatic substitution) to form a benzylamine intermediate. An intramolecular redox process, followed by acidic hydrolysis, liberates the final aldehyde product.[7]
Caption: The Duff Reaction Mechanism.
Protocol 2.1.1: Synthesis of this compound from 3,5-Dimethylphenol
This protocol details a classic Duff reaction. The choice of glyceroboric acid provides an anhydrous medium and acts as the acidic catalyst.
-
Materials:
-
3,5-Dimethylphenol
-
Hexamethylenetetramine
-
Anhydrous Glycerol
-
Boric Acid
-
Sulfuric Acid (50% v/v)
-
Standard laboratory glassware for reaction and steam distillation.
-
-
Procedure:
-
Catalyst Preparation: Prepare glyceroboric acid by heating a mixture of anhydrous glycerol and boric acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylphenol, hexamethylenetetramine, and the pre-formed glyceroboric acid.
-
Heating: Heat the reaction mixture to 150-160 °C. The reaction is typically monitored by TLC and is often complete within 2-4 hours.[9]
-
Hydrolysis: Cool the reaction mixture and hydrolyze the intermediate by adding 50% sulfuric acid. This step is exothermic and should be performed with caution in an ice bath. The hydrolysis step breaks down the Schiff base intermediate to reveal the aldehyde.
-
Isolation: Isolate the product, this compound, via steam distillation.[9] This technique is highly effective for separating the volatile aldehyde from non-volatile starting materials and reaction byproducts.
-
Purification: The collected distillate can be extracted with a suitable organic solvent (e.g., ether). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
-
The Reimer-Tiemann Reaction: Dichlorocarbene-Mediated Formylation
The Reimer-Tiemann reaction is another cornerstone method for the ortho-formylation of phenols. It involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[10][11]
Mechanism Insight: The reaction proceeds through the generation of a highly reactive dichlorocarbene (:CCl₂) intermediate. The strong base deprotonates chloroform, and the resulting carbanion undergoes alpha-elimination to form dichlorocarbene. This electrophile then attacks the electron-rich phenoxide ring, preferentially at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl intermediate under the basic conditions yields the aldehyde.[10]
Caption: The Reimer-Tiemann Reaction Mechanism.
Protocol 2.2.1: General Synthesis of a Salicylaldehyde Derivative
This protocol provides a general framework. While effective, yields can sometimes be moderate, and purification is crucial to remove unreacted phenol and para-isomers.[12]
-
Materials:
-
Substituted Phenol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol (optional, as co-solvent)
-
Hydrochloric Acid (HCl) for acidification
-
Diethyl Ether for extraction
-
-
Procedure:
-
Reaction Setup: In a three-necked flask fitted with a dropping funnel, reflux condenser, and mechanical stirrer, dissolve the phenol and sodium hydroxide in water (and optionally, ethanol).[12]
-
Addition of Chloroform: Heat the mixture to 60-70 °C. Add chloroform dropwise from the dropping funnel over a period of 45-60 minutes, ensuring a gentle reflux is maintained.[12]
-
Reaction: After the addition is complete, continue to stir and reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture. Unreacted chloroform can be removed by distillation.
-
Acidification: Carefully acidify the cooled reaction mixture with dilute hydrochloric acid until it is acidic to litmus paper. This step protonates the phenoxide and converts any remaining NaOH to NaCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by column chromatography or recrystallization.[13]
-
The MgCl₂/Paraformaldehyde Method: A Modern, High-Yield Approach
A more recent and highly efficient method for the exclusive ortho-formylation of phenols employs magnesium chloride, paraformaldehyde, and a base like triethylamine (Et₃N) in a solvent such as tetrahydrofuran (THF).[1][14] This method is prized for its high regioselectivity and excellent yields, often avoiding the formation of para-isomers.[13]
Mechanism Insight: The reaction is believed to proceed via the formation of a phenoxymagnesium chloride intermediate. This chelation directs the electrophilic attack of formaldehyde (generated from paraformaldehyde) to the ortho position through a six-membered cyclic transition state, leading to the formation of a salicyl alcohol derivative. Subsequent oxidation under the reaction conditions yields the target aldehyde.[14]
Data Summary & Characterization
The successful synthesis of o-hydroxy aldehydes must be confirmed through rigorous characterization. The following table summarizes key data for the target compound this compound and typical spectroscopic signatures for the o-hydroxy aldehyde class.
| Parameter | This compound | General o-Hydroxy Aldehyde | Source |
| Molecular Formula | C₉H₁₀O₂ | - | [15] |
| Molecular Weight | 150.17 g/mol | - | [15] |
| Appearance | Solid | Typically yellow oil or solid | |
| IR (C=O stretch) | ~1650-1670 cm⁻¹ | 1660-1705 cm⁻¹ (Conjugation lowers frequency) | [16][17] |
| IR (Aldehyde C-H) | ~2720, 2820 cm⁻¹ | ~2700-2760 & 2800-2860 cm⁻¹ (doublet) | [16][18] |
| ¹H NMR (Aldehyde H) | ~9.5-10.5 ppm | ~9.5-10.5 ppm (singlet) | [17][18] |
| ¹H NMR (Hydroxyl H) | ~11.0-12.0 ppm | ~10.0-12.0 ppm (broad singlet, intramolecular H-bond) | [19] |
| ¹³C NMR (C=O) | ~190-195 ppm | 190-215 ppm | [18][20] |
Experimental Workflow: From Phenol to Purified Aldehyde
The overall process for synthesizing o-hydroxy aldehydes follows a logical sequence of steps, from reaction setup to final purification. This workflow is crucial for ensuring both yield and purity of the final product.
Caption: General Experimental Workflow for o-Hydroxy Aldehyde Synthesis.
Applications in Drug Discovery and Materials Science
This compound and its structural analogs are not merely synthetic curiosities; they are valuable intermediates with direct applications.
-
Pharmaceutical Synthesis: They serve as precursors for Schiff bases, coumarins, and other heterocyclic systems that exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[2][4] The aldehyde group can be readily converted into other functionalities like alcohols, carboxylic acids, or amines, providing a gateway to diverse chemical scaffolds.[3]
-
Enzyme Inhibition: The o-hydroxy aldehyde moiety is a known structural feature in various enzyme inhibitors, where it can participate in hydrogen bonding and other key interactions within an active site.[21]
-
Materials Science: These compounds are used in the preparation of specialty resins and as UV stabilizers for polymers, where the phenolic structure contributes to thermal stability and light resistance.[2]
Conclusion
The synthesis of o-hydroxy aldehydes via ortho-formylation of phenols is a mature yet continually evolving field in organic chemistry. Classic methods like the Duff and Reimer-Tiemann reactions remain relevant, while modern protocols utilizing reagents like MgCl₂ offer improved selectivity and efficiency. This compound stands as a prime example of a valuable building block within this class, enabling access to a wide range of complex molecules for applications spanning from drug discovery to materials science. A thorough understanding of the underlying mechanisms and adherence to validated protocols are paramount for achieving success in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. reformchem.com [reformchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. psiberg.com [psiberg.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scribd.com [scribd.com]
- 15. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 18. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Wittig Reaction of 2-Hydroxy-4,6-dimethylbenzaldehyde
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a reliable method for the synthesis of alkenes from aldehydes or ketones.[1] This reaction's significance was recognized with the Nobel Prize in Chemistry in 1979, awarded to Georg Wittig.[2] The core of the reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound, leading to the formation of an alkene and triphenylphosphine oxide.[3][4] A key advantage of this methodology is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with other methods like alcohol dehydration.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Wittig reaction with a specific substrate: 2-Hydroxy-4,6-dimethylbenzaldehyde. This particular aldehyde presents unique considerations due to the presence of a phenolic hydroxyl group ortho to the aldehyde functionality. Such substituents can influence the reactivity of the carbonyl group and potentially interact with the basic conditions typically employed for ylide generation. This guide will address these challenges, offering insights into reaction optimization and a comprehensive, step-by-step protocol. The resulting stilbene derivatives are of significant interest in medicinal chemistry and materials science.[5]
Reaction Mechanism and Stereoselectivity
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition of the phosphorus ylide to the carbonyl group.[6] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, while the carbonyl oxygen simultaneously attacks the positively charged phosphorus atom.[6][7] This forms a transient four-membered ring intermediate called an oxaphosphetane.[1][6] This intermediate is unstable and rapidly collapses to form the final alkene and the highly stable triphenylphosphine oxide, the latter being a major driving force for the reaction.[2][8]
An older, two-step mechanism involving a dipolar betaine intermediate is also frequently cited.[1][3] In this model, the nucleophilic addition of the ylide to the carbonyl forms the betaine, which then undergoes ring closure to the oxaphosphetane.[9]
The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide.[8]
-
Non-stabilized ylides (where the R group on the ylide is alkyl or another electron-donating group) typically lead to the formation of (Z)-alkenes.[8]
-
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes.[9]
For the synthesis of stilbene derivatives from benzaldehydes, the choice of the corresponding benzyltriphosphonium salt and the reaction conditions will dictate the E/Z ratio of the final product.
Influence of the Ortho-Hydroxyl Group
The presence of the 2-hydroxyl group in this compound introduces a phenolic proton. This acidic proton can be deprotonated by the strong base used to generate the phosphorus ylide from its corresponding phosphonium salt. This can potentially lead to the formation of a phenoxide, which may alter the electrophilicity of the aldehyde and could also protonate the ylide, thereby quenching the reaction.[10] To circumvent this, it is often necessary to use additional equivalents of the base to ensure both deprotonation of the phenol and complete formation of the ylide.
Experimental Protocol
This section details the synthesis of 2-(substituted-styryl)-3,5-dimethylphenol from this compound and a substituted benzyltriphenylphosphonium salt.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | C₉H₁₀O₂ | 150.17 | 1.0 | 1.0 |
| Substituted Benzyltriphenylphosphonium Bromide | (Substituted-C₇H₆)P(C₆H₅)₃Br | Variable | 1.2 | 1.2 |
| Potassium tert-butoxide (KOtBu) | C₄H₉KO | 112.21 | 2.5 | 2.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~15 mL | - |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | - |
| Hexane | C₆H₁₄ | 86.18 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Step-by-Step Procedure
Part 1: Ylide Generation and Reaction
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzyltriphenylphosphonium bromide (1.2 mmol).
-
Solvent Addition: Add anhydrous THF (~10 mL) to the flask and stir the suspension.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Carefully add potassium tert-butoxide (2.5 mmol) in portions. The additional equivalent of base is to deprotonate the phenolic hydroxyl group. The mixture will typically develop a deep color (often orange or deep red), indicating the formation of the phosphorus ylide.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous THF (~5 mL) and add it dropwise to the ylide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours). Some protocols may require gentle heating to drive the reaction to completion.[11]
Part 2: Work-up and Purification
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired stilbene derivative and triphenylphosphine oxide as a major byproduct. Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure product.
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
Phosphonium salts can be irritating. Avoid inhalation and skin contact.
Visualization of the Process
Reaction Mechanism
Caption: Generalized Wittig reaction mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete ylide formation due to wet solvent/reagents. 2. Insufficient base. 3. Deactivated ylide. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, high-purity reagents. 2. Use at least 2.2 equivalents of base to account for the phenolic proton. 3. Some ylides are unstable; it may be beneficial to generate the ylide in the presence of the aldehyde.[10] |
| Mixture of E/Z Isomers | Inherent nature of the chosen ylide and reaction conditions. | The stereoselectivity can sometimes be influenced by solvent, temperature, and the presence of salts. For higher selectivity towards the (E)-isomer, a Schlosser modification or the Horner-Wadsworth-Emmons reaction can be considered.[12][13] |
| Difficulty in Purification | Triphenylphosphine oxide co-elutes with the product. | Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent like hexane or by converting it to a water-soluble phosphonium salt with acid. A modified workup or careful chromatography is key. |
| Side Reactions | The aldehyde may undergo other reactions if not pure or if the reaction is run too long. | Ensure the purity of the starting aldehyde. Monitor the reaction closely by TLC and quench it once the starting material is consumed. |
Conclusion
The Wittig reaction of this compound is a robust method for the synthesis of substituted stilbene derivatives. The key to success lies in careful control of the reaction conditions, particularly the use of anhydrous solvents and a sufficient excess of base to counteract the acidic phenolic proton. The provided protocol offers a reliable starting point for researchers. By understanding the mechanism and potential challenges, scientists can effectively troubleshoot and adapt this powerful olefination reaction to achieve their synthetic goals in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Utility of 2-Hydroxy-4,6-dimethylbenzaldehyde in Modern Heterocyclic Synthesis
Introduction: A Versatile Phenolic Aldehyde in Heterocyclic Chemistry
2-Hydroxy-4,6-dimethylbenzaldehyde is an aromatic aldehyde that serves as a highly versatile and valuable precursor in the synthesis of a multitude of heterocyclic compounds.[1][2] Its chemical architecture, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and two electron-donating methyl groups on the benzene ring, provides a unique combination of reactivity and structural control. The ortho-positioning of the hydroxyl and formyl groups is the cornerstone of its utility, enabling a variety of intramolecular cyclization reactions that are fundamental to forming heterocyclic rings. The methyl groups enhance the electron density of the aromatic ring, thereby activating it towards electrophilic substitution and influencing the regioselectivity of reactions.
This guide explores the strategic application of this compound in the synthesis of several key heterocyclic scaffolds, including coumarins, chromones, and benzofurans. These structural motifs are prevalent in numerous natural products, pharmaceuticals, and functional materials, making efficient synthetic access to them a critical goal for researchers in medicinal chemistry and drug discovery.[3][4][5][6] We will provide not only step-by-step protocols but also delve into the mechanistic rationale behind these transformations, offering insights to empower researchers to adapt and innovate upon these foundational methods.
Application I: Synthesis of 5,7-Dimethylcoumarin Derivatives
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of lactones recognized for their extensive pharmacological applications, including anticoagulant, anti-inflammatory, and anticancer activities.[3][4][5][7] The Knoevenagel condensation provides a direct and efficient pathway to this privileged scaffold starting from this compound.
Mechanistic Insight: The Knoevenagel Condensation Pathway
The synthesis is a two-stage process initiated by a classic Knoevenagel condensation, which is then followed by a decisive intramolecular cyclization (lactonization).[3][7]
-
Enolate Formation: A weak base, such as piperidine, abstracts an acidic α-proton from an active methylene compound (e.g., diethyl malonate) to generate a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of this compound. This is followed by a dehydration step to yield a stable intermediate.
-
Intramolecular Cyclization: The phenolic hydroxyl group, positioned perfectly ortho to the newly formed side chain, attacks one of the ester carbonyls in an intramolecular transesterification reaction. This ring-closing step forms the characteristic pyrone ring of the coumarin scaffold, eliminating an alcohol molecule.
The electron-donating methyl groups on the salicylaldehyde ring facilitate the initial condensation by enhancing the electrophilicity of the carbonyl group through hyperconjugation and inductive effects.
Visualization: Knoevenagel Condensation Mechanism
Caption: Knoevenagel condensation pathway to coumarins.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 5,7-dimethylcoumarin-3-carboxylate
This protocol adapts a modern, solvent-free microwave irradiation method, which significantly reduces reaction times and improves yields compared to conventional heating.[8]
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Ethanol (for recrystallization)
-
Microwave reactor (monomode)
-
Standard laboratory glassware
Procedure:
-
In an open vessel suitable for a microwave reactor, combine this compound (1.50 g, 10 mmol), diethyl malonate (1.76 g, 11 mmol), and a catalytic amount of piperidine (0.085 g, 1 mmol).
-
Mix the components thoroughly to form a homogenous paste.
-
Place the vessel in the microwave reactor and irradiate the mixture. A typical condition is heating to 130-160°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature. The crude product will often solidify upon cooling.[3]
-
Recrystallize the solid product from hot ethanol to yield pure ethyl 5,7-dimethylcoumarin-3-carboxylate as crystalline solid.
Data Summary: Knoevenagel Condensation
| Starting Aldehyde | Active Methylene Compound | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| Salicylaldehyde | Ethyl Acetoacetate | Piperidine | MW, 129°C | 10 | 89 | [8] |
| Salicylaldehyde | Diethyl Malonate | Piperidine | MW, 131°C | 10 | 72 | [8] |
| 5-Bromosalicylaldehyde | Ethyl Cyanoacetate | Piperidine | MW, 165°C | 10 | 80 | [8] |
Application II: Synthesis of 5,7-Dimethylchromone Derivatives
Chromones (4H-1-benzopyran-4-ones) are isomers of coumarins and are also key scaffolds in medicinal chemistry, with some derivatives acting as kinase inhibitors and anti-inflammatory agents.[9] A reliable route to chromones involves the cyclization of a 1-(2-hydroxyphenyl)-1,3-dione intermediate, which can be accessed from this compound via a multi-step sequence.
Mechanistic Insight: A Two-Stage Synthetic Pathway
Since the most common chromone syntheses start from 2-hydroxyacetophenones, a preliminary conversion of the aldehyde is required.
-
Conversion to Acetophenone: this compound can be converted to 2'-Hydroxy-4',6'-dimethylacetophenone. A standard method involves reaction with a methyl Grignard reagent (CH₃MgBr) to form a secondary alcohol, followed by oxidation (e.g., with PCC or MnO₂).
-
Chromone Formation (Baker-Venkataraman Rearrangement Pathway):
-
Acylation: The phenolic hydroxyl group of the acetophenone is acylated with an acid chloride (e.g., acetyl chloride) in the presence of a base (like pyridine) to form an ester.
-
Rearrangement: The ester undergoes a base-catalyzed rearrangement (the Baker-Venkataraman rearrangement) to form a 1,3-diketone. A strong base like potassium hydroxide is used to deprotonate the methyl group of the acetophenone, creating an enolate that attacks the ester carbonyl intramolecularly.
-
Cyclization: The resulting 1,3-diketone is then treated with acid, which catalyzes a cyclization-dehydration reaction to form the chromone ring.
-
Visualization: Workflow for Chromone Synthesis
Caption: Multi-step synthesis of chromones from the aldehyde.
Experimental Protocol: Synthesis of 2,5,7-Trimethylchromone
This protocol outlines the final two stages, starting from the key acetophenone intermediate.
Materials:
-
2'-Hydroxy-4',6'-dimethylacetophenone
-
Acetic anhydride
-
Pyridine
-
Potassium hydroxide (KOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
Procedure:
-
Acylation: Dissolve 2'-Hydroxy-4',6'-dimethylacetophenone (10 mmol) in pyridine (20 mL). Cool the solution in an ice bath and add acetic anhydride (12 mmol) dropwise. Stir at room temperature for 4-6 hours. Pour the mixture into ice-cold water and extract with diethyl ether. Wash the organic layer with dilute HCl, then brine, dry over MgSO₄, and concentrate to obtain the ester.
-
Rearrangement & Cyclization: Dissolve the crude ester (8 mmol) and powdered KOH (16 mmol) in pyridine (30 mL). Heat the mixture at 60 °C for 2 hours. Cool the reaction, pour it into ice-cold dilute HCl to precipitate the 1,3-diketone. Filter the solid, wash with water, and dry.
-
Add the crude diketone to a mixture of ethanol (20 mL) and concentrated H₂SO₄ (2 mL). Reflux the solution for 1 hour. Cool and pour into ice water. The precipitated solid is filtered, washed with water, and recrystallized from aqueous ethanol to yield pure 2,5,7-trimethylchromone.
Application III: Synthesis of 4,6-Dimethylbenzofuran Derivatives
Benzofurans are another class of heterocyclic compounds with significant biological activities.[6][10][11] A straightforward synthesis from this compound can be achieved through initial alkylation followed by intramolecular cyclization.
Mechanistic Insight: O-Alkylation and Intramolecular Cyclization
-
O-Alkylation: The phenolic proton of this compound is acidic and can be removed by a base (e.g., K₂CO₃). The resulting phenoxide acts as a nucleophile, attacking an alkyl halide with an adjacent electron-withdrawing group, such as ethyl bromoacetate, in a classic Williamson ether synthesis.
-
Intramolecular Condensation: The product of the first step now contains an active methylene group adjacent to both an ester and the ether linkage. A strong base (e.g., sodium ethoxide) can deprotonate this methylene group. The resulting carbanion then attacks the aldehyde's carbonyl carbon in an intramolecular aldol-type or Darzens-type condensation, followed by dehydration/elimination to form the furan ring.
Visualization: Benzofuran Synthesis Pathway
Caption: Synthesis of benzofurans via O-alkylation and cyclization.
Experimental Protocol: Synthesis of Ethyl 4,6-Dimethylbenzofuran-2-carboxylate
Materials:
-
This compound
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium metal
-
Absolute ethanol
Procedure:
-
O-Alkylation: In a round-bottom flask, combine this compound (10 mmol), ethyl bromoacetate (11 mmol), and anhydrous K₂CO₃ (15 mmol) in acetone (50 mL). Reflux the mixture with stirring for 8-12 hours, monitoring by TLC. After completion, filter off the K₂CO₃ and evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude ether intermediate.
-
Cyclization: Prepare sodium ethoxide by carefully dissolving sodium metal (12 mmol) in absolute ethanol (40 mL) under an inert atmosphere. Add the crude ether intermediate to the sodium ethoxide solution. Reflux the mixture for 2-3 hours.
-
After cooling, pour the reaction mixture into ice water and acidify with dilute HCl. The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure benzofuran derivative.
References
- 1. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1666-02-0 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 9. ijrpc.com [ijrpc.com]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Application Notes and Protocols for the Antifungal Applications of 2-Hydroxy-4,6-dimethylbenzaldehyde and Its Derivatives
Introduction: The Promise of Hydroxybenzaldehyde Derivatives in Antifungal Research
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, has created an urgent need for novel therapeutic agents. Benzaldehyde and its derivatives, a class of naturally occurring and synthetic compounds, have garnered significant attention for their broad-spectrum antimicrobial properties.[1][2] Within this class, hydroxylated benzaldehydes are of particular interest due to their potent biological activities.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential antifungal applications of 2-Hydroxy-4,6-dimethylbenzaldehyde and its derivatives. While specific antifungal data for this compound is not extensively available in the current body of literature, this guide will leverage the established knowledge of structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde (HMB), to provide a robust framework for its synthesis, evaluation, and mechanistic investigation.[5][6][7][8][9]
Structure-activity relationship studies of various benzaldehydes have consistently highlighted the importance of an ortho-hydroxyl group for enhanced antifungal activity.[3][4] This structural feature is believed to contribute to the disruption of cellular antioxidation systems within fungal cells, a key mechanism of action for this class of compounds.[3][4] Therefore, this compound, possessing this critical functional group, represents a promising candidate for further investigation.
This guide will provide detailed protocols for the synthesis of derivatives, in vitro antifungal susceptibility testing, and cytotoxicity evaluation, enabling researchers to systematically explore the therapeutic potential of this compound class.
I. Synthesis of this compound Derivatives: A Focus on Schiff Bases
To explore the structure-activity relationship and potentially enhance the antifungal efficacy of this compound, the synthesis of derivatives is a crucial first step. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a common and effective class of derivatives that have shown enhanced biological activity in related compounds.[5]
Protocol 1: General Synthesis of Schiff Base Derivatives
This protocol outlines a generalized procedure for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
A selected primary amine (e.g., substituted anilines, amino acids)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hot plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen primary amine in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture with constant stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative in a desiccator.
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry).
Caption: Workflow for the synthesis of a this compound Schiff base.
II. In Vitro Antifungal Susceptibility Testing
A critical step in evaluating a novel compound is to determine its intrinsic antifungal activity. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a standardized and widely accepted technique.[10]
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized this compound derivative
-
Control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile saline
-
0.5 McFarland standard
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound and control antifungal in DMSO.
-
Inoculum Preparation:
-
For yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
For filamentous fungi (Aspergillus spp.): Culture on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 to wells in columns 2-11 of a 96-well plate.
-
Add 200 µL of the test compound (at twice the highest desired concentration in RPMI-1640) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound) and column 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1-11.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.
-
Endpoint Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation
The results of the MIC testing should be summarized in a clear and concise table for easy comparison.
| Fungal Strain | This compound Derivative MIC (µg/mL) | Control Antifungal MIC (µg/mL) |
| Candida albicans ATCC 90028 | Experimental Value | e.g., Fluconazole: 0.5 |
| Aspergillus fumigatus ATCC 204305 | Experimental Value | e.g., Amphotericin B: 1.0 |
| Cryptococcus neoformans H99 | Experimental Value | e.g., Amphotericin B: 0.5 |
| Fluconazole-resistant C. albicans | Experimental Value | e.g., Fluconazole: >64 |
III. Proposed Mechanism of Antifungal Action
Based on studies of related hydroxybenzaldehydes, the antifungal activity of this compound and its derivatives is likely multifaceted.[6][7][8][9] Key proposed mechanisms include:
-
Disruption of Cellular Antioxidation: The compounds can act as redox-active agents, destabilizing the fungal cell's redox homeostasis and overwhelming its antioxidant defense systems, such as superoxide dismutases and glutathione reductase.[3][4]
-
Cell Membrane Damage: These compounds can interfere with the integrity of the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[8][9]
-
Inhibition of Ergosterol Biosynthesis: A crucial component of the fungal cell membrane is ergosterol. Inhibition of its biosynthesis weakens the membrane, leading to cell death.[6]
Caption: Proposed mechanism of antifungal action of this compound.
IV. Cytotoxicity Assessment: Ensuring Selective Toxicity
A critical aspect of antifungal drug development is ensuring that the compound is toxic to fungal cells but not to host (mammalian) cells. In vitro cytotoxicity assays are essential for this evaluation.
Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be determined.
Conclusion
This compound and its derivatives represent a promising, yet underexplored, class of potential antifungal agents. The structural similarity to other bioactive hydroxybenzaldehydes suggests a high probability of antifungal efficacy. By following the detailed protocols for synthesis, in vitro antifungal testing, and cytotoxicity assessment provided in this guide, researchers can systematically investigate the therapeutic potential of these compounds. The multifaceted mechanism of action, likely involving the disruption of cellular antioxidation and cell membrane integrity, makes this class of compounds an attractive area for further research in the quest for new and effective antifungal therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium g… [ouci.dntb.gov.ua]
- 9. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
The Enigmatic Aroma of 2-Hydroxy-4,6-dimethylbenzaldehyde: Application Notes for the Fragrance and Flavor Virtuoso
In the intricate world of fragrance and flavor creation, the quest for novel molecules that can elicit unique sensory experiences is perpetual. Among the vast palette of aroma chemicals, substituted benzaldehydes hold a significant position, offering a spectrum of notes from sweet and nutty to spicy and medicinal. This guide delves into the technical nuances of 2-Hydroxy-4,6-dimethylbenzaldehyde , a fascinating yet less-documented member of this family. While direct sensory data for this specific molecule is sparse, by drawing upon established principles of organic chemistry, the well-documented profiles of its structural analogs, and proven industry protocols, we can construct a comprehensive framework for its application.
This document serves as a detailed guide for researchers, perfumers, flavorists, and drug development professionals, providing in-depth application notes, experimental protocols, and a robust scientific rationale for the use of this compound in fragrance and flavor formulations.
Unveiling the Molecule: Chemical Identity and Physicochemical Properties
This compound, a substituted phenolic aldehyde, possesses a unique structural arrangement that dictates its chemical behavior and sensory characteristics. Understanding its fundamental properties is the first step towards its masterful application.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 1666-02-0 | --INVALID-LINK--[2] |
| Molecular Formula | C₉H₁₀O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 150.17 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid (Predicted) | Inferred from similar compounds |
| Solubility | Predicted to be soluble in alcohol and other organic solvents. Slightly soluble in water. | Inferred from structural analogs |
graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene ring
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents
C1 -- O1 [label="O"];
O1 -- H1 [label="H"];
C2 -- C7 [label="CH₃"];
C4 -- C8 [label="CH₃"];
C6 -- C9 [label="C"];
C9 -- O2 [label="O", len=0.5];
C9 -- H2 [label="H", len=0.5];
// Positioning
C1 [pos="0,1!"];
C2 [pos="-0.87,0.5!"];
C3 [pos="-0.87,-0.5!"];
C4 [pos="0,-1!"];
C5 [pos="0.87,-0.5!"];
C6 [pos="0.87,0.5!"];
O1 [pos="0,2!"];
H1 [pos="0,2.5!"];
C7 [pos="-1.73,1!"];
C8 [pos="0,-2!"];
C9 [pos="1.73,1!"];
O2 [pos="2.23,1.5!"];
H2 [pos="2.23,0.5!"];
}```
Figure 1: Chemical Structure of this compound
The Olfactory and Gustatory Signature: A Predictive Analysis
- The Influence of the Benzaldehyde Core: The foundational benzaldehyde structure typically imparts a characteristic almond-like, sweet, and slightly cherry-like aroma.
- The Hydroxyl Group (-OH): The presence of a hydroxyl group in the ortho position to the aldehyde (a salicylaldehyde derivative) often introduces medicinal, phenolic, and sometimes spicy or wintergreen-like facets.
- The Methyl Groups (-CH₃): The two methyl groups on the benzene ring are likely to modulate the overall profile by adding a degree of warmth, a subtle woody or even nutty character, and potentially increasing the molecule's substantivity.
Predicted Sensory Profile: Based on these structural considerations, this compound is anticipated to possess a complex aroma profile characterized by:
- Top Notes: A fleeting medicinal or phenolic note, reminiscent of wintergreen or clove.
- Heart Notes: A dominant warm, spicy, and nutty character, with underlying sweet almond and cherry facets.
- Base Notes: A subtle woody and powdery dry-down.
In terms of flavor, it is likely to contribute a similar profile: warm, spicy, slightly bitter, with a sweet, nutty aftertaste.
Synthesis and Quality Control: Ensuring Purity and Consistency
The synthesis of this compound can be achieved through various organic chemistry routes, with formylation of the corresponding dimethylphenol being a common strategy. A representative synthesis approach is outlined below.
Synthesis Protocol: Formylation of 3,5-Dimethylphenol
This protocol is adapted from established methods for the formylation of phenols.
digraph "Synthesis_Workflow" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
reagents [label="Reagents:\n- 3,5-Dimethylphenol\n- Paraformaldehyde\n- Toluene (solvent)\n- SnCl₄ (catalyst)\n- Tri-n-butylamine"];
reaction [label="Reaction:\n- Stir reagents under N₂ at room temp\n- Heat to 100°C for 8 hours"];
workup [label="Work-up:\n- Quench with water\n- Acidify with HCl\n- Extract with ether"];
purification [label="Purification:\n- Wash with brine\n- Dry over MgSO₄\n- Evaporate solvent\n- Recrystallization"];
product [label="Final Product:\n2-Hydroxy-4,6-\ndimethylbenzaldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
reagents -> reaction [label="1. Combine"];
reaction -> workup [label="2. Process"];
workup -> purification [label="3. Isolate"];
purification -> product [label="4. Purify"];
}
```Figure 2: General workflow for the synthesis of this compound.
**Materials:**
* 3,5-Dimethylphenol
* Paraformaldehyde
* Toluene
* Tin(IV) chloride (SnCl₄)
* Tri-n-butylamine
* Hydrochloric acid (2N)
* Diethyl ether
* Brine (saturated NaCl solution)
* Anhydrous magnesium sulfate (MgSO₄)
* Nitrogen gas supply
* Standard laboratory glassware for reflux, extraction, and filtration
**Procedure:**
1. In a round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dimethylphenol in toluene.
2. Add tin(IV) chloride and tri-n-butylamine to the stirred solution at room temperature.
3. After a brief stirring period, add paraformaldehyde.
4. Heat the reaction mixture to 100°C and maintain for approximately 8 hours.
5. Cool the mixture to room temperature and pour it into water.
6. Acidify the aqueous mixture to a pH of 2 with 2N hydrochloric acid.
7. Extract the product into diethyl ether.
8. Wash the ether extract with brine, dry over anhydrous magnesium sulfate, and filter.
9. Evaporate the solvent under reduced pressure to yield the crude product.
10. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
#### **3.2. Analytical Quality Control Protocol**
Ensuring the purity and identity of the synthesized this compound is paramount for its safe and effective use. A combination of chromatographic and spectroscopic techniques is recommended.
| Analytical Technique | Purpose | Expected Results |
| :--- | :--- | :--- |
| **Gas Chromatography-Mass Spectrometry (GC-MS)** | Purity assessment and identification of volatile impurities. | A major peak corresponding to the molecular weight of this compound (150.17 g/mol) and its characteristic fragmentation pattern. |
| **High-Performance Liquid Chromatography (HPLC)** | Quantification of purity and detection of non-volatile impurities. | A single major peak with a retention time specific to the compound. |
| **¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy** | Unambiguous structural confirmation. | The spectra should correspond to the expected chemical shifts and coupling constants for the protons and carbons in the molecule. |
| **Fourier-Transform Infrared (FTIR) Spectroscopy** | Identification of functional groups. | Characteristic absorption bands for the hydroxyl (-OH), aldehyde (-CHO), and aromatic C-H and C=C bonds. |
### **4. Application in Fragrance Formulations: A Practical Guide**
The predicted warm, spicy, and slightly sweet-phenolic character of this compound suggests its potential as a middle to base note in various fragrance compositions.
#### **4.1. Incorporation Protocol for an Eau de Toilette**
This protocol outlines the steps for incorporating the aroma chemical into a simple fragrance base.
**Materials:**
* this compound
* Perfumer's alcohol (e.g., Specially Denatured (SD) Alcohol 40-B)
* A selection of compatible essential oils and aroma chemicals (e.g., bergamot, cedarwood, vanillin, isoeugenol)
* Glass beakers and stirring rods
* Pipettes
* Filter paper
* Airtight glass bottle for maturation
**Procedure:**
1. **Preparation of the Concentrate:**
* In a glass beaker, weigh the desired amounts of your chosen essential oils and aroma chemicals, including a carefully measured amount of this compound (starting with a low concentration, e.g., 0.1-0.5% of the total concentrate).
* Gently stir the mixture until all components are fully dissolved. This is your fragrance concentrate.
2. **Dilution:**
* In a separate, larger beaker, measure the required volume of perfumer's alcohol.
* Slowly add the fragrance concentrate to the alcohol while stirring gently.
3. **Maturation:**
* Transfer the mixture to an airtight glass bottle.
* Store the bottle in a cool, dark place for a maturation period of at least two weeks to allow the different notes to blend and harmonize.
4. **Chilling and Filtration:**
* After maturation, chill the fragrance to approximately 4°C for 24-48 hours. This helps to precipitate any waxes or less soluble materials.
* Filter the chilled fragrance through filter paper to remove any sediment, resulting in a clear liquid.
5. **Final Bottling:**
* Transfer the filtered eau de toilette into its final presentation bottle.
```dot
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start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
concentrate [label="Prepare Fragrance Concentrate\n(including this compound)"];
dilute [label="Dilute Concentrate in Perfumer's Alcohol"];
mature [label="Maturation\n(min. 2 weeks in a cool, dark place)"];
chill_filter [label="Chilling and Filtration"];
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end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> concentrate;
concentrate -> dilute;
dilute -> mature;
mature -> chill_filter;
chill_filter -> bottle;
bottle -> end;
}
Figure 3: Workflow for incorporating this compound into a fragrance.
Application in Flavor Formulations: Considerations and Protocols
Given its predicted flavor profile, this compound could find application in food systems where warm, spicy, and nutty notes are desired, such as in baked goods, confectionery, and certain beverages.
Protocol for Sensory Evaluation in a Simple Sugar Solution
Before incorporating into a complex food matrix, it is crucial to understand the flavor profile of the compound in a neutral medium.
Materials:
-
This compound
-
Food-grade ethanol
-
Sucrose
-
Deionized water
-
Volumetric flasks and pipettes
-
Sensory evaluation booths with controlled lighting and ventilation
-
Trained sensory panel
Procedure:
-
Stock Solution Preparation: Prepare a 1% solution of this compound in food-grade ethanol.
-
Working Solution Preparation: Prepare a series of dilutions of the stock solution in a 5% sucrose solution in deionized water. The concentrations should span a range that includes the detection threshold and supra-threshold levels (e.g., 0.1, 0.5, 1, 5, and 10 ppm).
-
Sensory Panel Evaluation:
-
Present the coded samples to a trained sensory panel in a randomized order.
-
Instruct the panelists to evaluate the aroma and flavor of each sample, noting the intensity of different attributes (e.g., spicy, nutty, sweet, bitter, medicinal) on a labeled magnitude scale.
-
Include a blank (5% sucrose solution) as a control.
-
Data Analysis: Analyze the sensory data to determine the flavor profile and detection threshold of the compound.
Stability, Safety, and Regulatory Considerations
Stability
Phenolic aldehydes can be susceptible to oxidation and degradation, especially when exposed to light, heat, and air. T[3]he presence of the hydroxyl group can make the aromatic ring more susceptible to oxidation. Therefore, the following should be considered:
-
Storage: Store this compound in a cool, dark, and airtight container, preferably under an inert atmosphere (e.g., nitrogen).
-
Formulation: In formulations, the use of antioxidants (e.g., BHT, tocopherol) and UV absorbers can help to improve the stability of the final product.
[3]#### 6.2. Safety and Allergenicity
The structural similarity of this compound to atranol (2,6-dihydroxy-4-methylbenzaldehyde), [4]a known potent contact allergen found in oakmoss, warrants a cautious approach to its use in topical products. While the replacement of a hydroxyl group with a methyl group may alter the allergenic potential, thorough safety testing is essential before widespread use in cosmetics.
For flavor applications, a safety assessment by a recognized body such as the Flavor and Extract Manufacturers Association (FEMA) or the Joint FAO/WHO Expert Committee on Food Additives (JECFA) would be required. The safety of structurally related hydroxy- and alkoxy-substituted benzyl derivatives has been evaluated by these bodies, providing a framework for the assessment of this compound.
[5][6]#### 6.3. Regulatory Status
As of the time of this writing, this compound does not appear on the FEMA GRAS list or the EU's list of approved flavouring substances. Its use in food and fragrance products would be subject to the specific regulations of the target market. For cosmetic applications in the EU, its potential classification as an allergen would necessitate its declaration on the ingredient list if it exceeds certain concentration thresholds.
Conclusion
This compound presents an intriguing opportunity for the fragrance and flavor industry. Its predicted complex sensory profile of warm, spicy, nutty, and sweet-phenolic notes suggests a wide range of potential applications. However, its structural relationship to known allergens necessitates a thorough and cautious approach to its safety evaluation. The protocols and insights provided in this guide offer a solid foundation for researchers and creators to explore the potential of this enigmatic molecule, always prioritizing safety and regulatory compliance. Through diligent scientific investigation and creative application, this compound may one day become a valued addition to the perfumer's and flavorist's palette.
References
- 1. 2-hydroxybenzaldehyde, 90-02-8 [thegoodscentscompany.com]
- 2. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 3. mdpi.com [mdpi.com]
- 4. 2,6-Dihydroxy-4-Methylbenzaldehyde | C8H8O3 | CID 458186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. The FEMA GRAS assessment of hydroxy- and alkoxy-substituted benzyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the Reimer-Tiemann Reaction for Substituted Phenols: A Technical Support Guide
Welcome to the technical support center for the Reimer-Tiemann reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the ortho-formylation of substituted phenols. Here, we move beyond the textbook description to provide field-proven insights, detailed troubleshooting, and robust protocols to help you navigate the nuances of this versatile yet often challenging reaction.
The Reimer-Tiemann reaction is a chemical process that introduces a formyl group (-CHO) to a phenol, typically at the ortho position to the hydroxyl group. This is achieved by reacting the phenol with chloroform (CHCl₃) and a strong base, like sodium hydroxide (NaOH). The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ. While a cornerstone of synthetic chemistry for producing valuable salicylaldehyde derivatives, its success with substituted phenols hinges on a deep understanding of the interplay between substrate electronics, steric effects, and reaction parameters.
Mechanism of the Reimer-Tiemann Reaction
The reaction proceeds through several key steps:
-
Dichlorocarbene Generation : A strong base deprotonates chloroform to form a trichloromethyl anion, which then undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene.
-
Phenoxide Formation : The phenolic substrate is deprotonated by the base to form a more nucleophilic phenoxide ion.
-
Electrophilic Attack : The electron-rich phenoxide ring attacks the dichlorocarbene, with a preference for the ortho position.
-
Hydrolysis : The resulting dichloromethyl-substituted intermediate is hydrolyzed in the basic medium to form the final salicylaldehyde product after an acidic workup.
Caption: The Reimer-Tiemann reaction mechanism, showcasing dichlorocarbene generation and subsequent electrophilic attack on the phenoxide ion.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the Reimer-Tiemann reaction with substituted phenols.
Q1: My reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix this?
A1: Low or no yield is a frequent issue and can be traced back to several factors:
-
Inefficient Dichlorocarbene Generation: The entire reaction depends on the in-situ formation of dichlorocarbene.
-
Solution: Ensure you are using a sufficiently strong base (NaOH or KOH) at an adequate concentration (typically 10-40% aqueous solution). The chloroform should be pure and free from stabilizing agents like ethanol, which can react with the base.
-
-
Poor Phase Transfer: The reaction is biphasic, with the phenoxide in the aqueous phase and chloroform in the organic phase. If the two phases don't mix well, the reaction rate will be severely limited.
-
Solution: Vigorous mechanical stirring is crucial to maximize the interfacial area. For challenging substrates, the addition of a phase-transfer catalyst (PTC) can be beneficial. While quaternary ammonium salts are often inactive, tertiary amines have shown to be effective. Alternatively, using a co-solvent like 1,4-dioxane can help to create an emulsion.
-
-
Suboptimal Temperature: The reaction requires heating to initiate, but excessive temperatures can lead to the decomposition of dichlorocarbene and the formation of resinous byproducts.
-
Solution: The reaction is typically conducted between 60-70°C. It's important to monitor the temperature closely, as the reaction can be highly exothermic once it starts. A controlled addition of chloroform can help manage the exotherm.
-
-
Deactivated Substrate: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the phenol ring deactivate it towards electrophilic attack by dichlorocarbene, leading to lower yields.
-
Solution: For deactivated substrates, you may need to use more forcing conditions, such as a higher concentration of base, a higher reaction temperature, or a longer reaction time. However, this also increases the risk of side reactions. The use of a more effective PTC is highly recommended in these cases.
-
Q2: I'm getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the ortho product?
A2: While the Reimer-Tiemann reaction generally favors ortho-formylation, the regioselectivity is often not perfect. Several factors influence the ortho/para ratio:
| Factor | Influence on Ortho-Selectivity | Rationale |
| Substituent Position | A substituent at the para-position will direct formylation to the ortho-positions. A substituent at an ortho-position will favor formylation at the other ortho-position and the para-position. | Steric hindrance and electronic effects of the existing substituent. |
| Substituent Identity | Electron-donating groups (e.g., -CH₃, -OCH₃) generally enhance ortho-formylation. | These groups increase the electron density of the aromatic ring, activating it for electrophilic attack. |
| Reaction Conditions | High concentrations of base and the presence of alkali metal cations (like Na⁺ from NaOH) can increase the ortho/para ratio. | It is proposed that the cation can coordinate between the phenoxide oxygen and the dichlorocarbene, favoring attack at the nearby ortho position. |
| Solvent | The choice of solvent can influence the solvation of the phenoxide ion and the cation, thereby affecting the ortho/para ratio. | A less polar co-solvent may enhance the ion-pairing effect, favoring ortho-substitution. |
Q3: My reaction mixture is turning into a dark, tarry mess. How can I prevent this?
A3: Tar formation is a common side reaction, often resulting from the polymerization of the phenol and/or the product under the harsh basic and high-temperature conditions.
-
Solutions:
-
Strict Temperature Control: Avoid overheating the reaction mixture. Maintain the temperature in the optimal 60-70°C range.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
-
Controlled Addition: Add the chloroform slowly to the reaction mixture to prevent a rapid exotherm.
-
Minimize Reaction Time: Monitor the reaction progress using TLC or GC and stop the reaction as soon as the starting material is consumed to prevent product degradation.
-
Q4: I have a substituent at one of the ortho positions. What product should I expect?
A4: If one ortho position is blocked, the formylation will primarily occur at the other ortho position and the para position. If both ortho positions are blocked, the para-formylated product will be the major product. In some cases, with highly substituted phenols, abnormal Reimer-Tiemann products like cyclohexadienones can be formed.
Experimental Protocols
General Safety Precautions:
-
Chloroform is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated sodium hydroxide is highly corrosive. Avoid contact with skin and eyes. Wear appropriate PPE.
-
The reaction can be highly exothermic. Use a water bath for heating and have an ice bath ready to cool the reaction if necessary.
Protocol 1: Ortho-formylation of p-Cresol
This protocol details the synthesis of 2-hydroxy-5-methylbenzaldehyde from p-cresol.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 10.8 g (0.1 mol) of p-cresol in a solution of 24 g (0.6 mol) of NaOH in 50 mL of water.
-
Heating and Chloroform Addition: Heat the mixture to 65°C in a water bath with vigorous stirring. From the dropping funnel, add 12 mL (0.15 mol) of chloroform dropwise over 1 hour, maintaining the temperature between 65-70°C.
-
Reaction Completion: After the addition is complete, continue stirring at 65-70°C for an additional 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove excess chloroform by distillation.
-
Carefully acidify the remaining aqueous solution with dilute HCl until it is acidic to litmus paper.
-
The product will separate as an oily layer. Extract the mixture with diethyl ether (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol/water.
-
Protocol 2: Synthesis of Vanillin from Guaiacol
This protocol is a classic example of the Reimer-Tiemann reaction used in the synthesis of a flavor and fragrance compound.
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of 20 g of NaOH in 50 mL of water. Add 12.4 g (0.1 mol) of guaiacol to the sodium hydroxide solution.
-
Heating and Chloroform Addition: Heat the mixture to 70°C. Slowly add 12 mL (0.15 mol) of chloroform to the reaction mixture while maintaining the temperature at 70°C.
-
Reaction Completion: After the addition is complete, continue to stir the mixture for several hours at 70°C.
-
Work-up:
-
Cool the mixture and remove excess chloroform via distillation.
-
Acidify with dilute H₂SO₄.
-
Extract the products (a mixture of vanillin and isovanillin) with diethyl ether.
-
-
Purification:
-
To separate the isomers, wash the ether extract with a saturated sodium bisulfite solution. Vanillin forms a soluble adduct and moves to the aqueous phase.
-
Separate the aqueous phase and regenerate the vanillin by adding dilute acid.
-
The vanillin can then be extracted with an organic solvent and purified by recrystallization.
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the Reimer-Tiemann reaction.
Technical Support Center: Isomeric Byproduct Removal in Benzaldehyde Synthesis
Introduction
Benzaldehyde (C₆H₅CHO) is a cornerstone aromatic aldehyde, indispensable in the pharmaceutical, flavor, fragrance, and dye industries. Its synthesis, whether through toluene oxidation, chlorination, or other electrophilic formylation methods, is often accompanied by the formation of structurally similar isomeric byproducts.[1][2] These isomers, such as chlorobenzaldehydes, nitrobenzaldehydes, or cresols, can have physical properties remarkably similar to benzaldehyde, making their removal a significant purification challenge. The presence of these impurities can impede downstream reactions, introduce unwanted toxicological profiles, and compromise the quality and olfactory properties of the final product.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of isomeric byproducts from crude benzaldehyde. It combines theoretical explanations with practical, field-proven protocols to ensure the attainment of high-purity benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts in benzaldehyde synthesis?
The type of isomeric byproduct is directly linked to the synthetic route employed:
-
Toluene Chlorination: The ring chlorination of toluene typically produces a mixture of ortho- and para-chlorotoluene.[5] Subsequent side-chain chlorination and hydrolysis lead to the formation of o-chlorobenzaldehyde and p-chlorobenzaldehyde as significant impurities.[1][5]
-
Toluene Oxidation: Liquid-phase oxidation of toluene can result in the formation of cresol isomers (o, m, p-cresol) alongside the desired benzaldehyde.[6]
-
Benzaldehyde Nitration: The direct nitration of benzaldehyde to produce nitrobenzaldehydes yields a mixture of mainly ortho and meta isomers, with the para isomer formed in much smaller amounts.[7]
Q2: Why is the separation of these isomers so challenging?
Isomers possess the same molecular formula and often have very similar molecular weights, polarities, and intermolecular forces. This results in close boiling points and similar solubilities in common solvents, rendering traditional purification techniques like simple distillation and crystallization often ineffective.[7][8] For example, the boiling points of o-chlorobenzaldehyde (209 °C) and p-chlorobenzaldehyde (214 °C) are too close for efficient separation by standard distillation.
Q3: What are the primary strategies for removing isomeric byproducts?
The main strategies can be categorized as follows:
-
Enhanced Physical Separation: Techniques like fractional vacuum distillation and preparative chromatography exploit subtle differences in physical properties.[9]
-
Reversible Chemical Derivatization: This involves selectively reacting the aldehyde with a reagent to form a derivative with significantly different properties (e.g., solubility), allowing for easy separation. The pure aldehyde is then regenerated. The formation of a bisulfite adduct is a classic example.[10][11]
-
Irreversible Chemical Derivatization of Impurities: In some cases, impurities can be chemically altered to facilitate removal, though this is less common for isomers.
-
Acetal Formation: Converting the isomeric aldehydes into their corresponding acetals can alter their physical properties sufficiently to allow for separation by fractional distillation or crystallization, after which the pure aldehyde isomer is recovered by hydrolysis.[7]
Troubleshooting Guide: Common Purification Issues
Problem: My benzaldehyde, synthesized via toluene chlorination, is contaminated with o- and p-chlorobenzaldehyde.
Cause: The initial feedstock, chlorotoluene, was an isomeric mixture. The resulting chlorobenzaldehyde isomers have very close boiling points, making separation difficult.[5]
Solution: Fractional Vacuum Distillation
While challenging, fractional distillation under reduced pressure is the most direct method. Vacuum is crucial to lower the boiling points and prevent thermal decomposition of benzaldehyde.[12][13]
-
Why it works: A fractionating column with a high number of theoretical plates creates a continuous series of vaporization-condensation cycles, gradually enriching the vapor phase with the more volatile component (o-chlorobenzaldehyde, followed by benzaldehyde).[9]
-
Key to Success:
-
High-Efficiency Column: Use a Vigreux or, preferably, a packed column (e.g., with Raschig rings or metal sponge) to maximize the number of theoretical plates.
-
Stable Vacuum: A stable, deep vacuum is essential. Fluctuations will disrupt the temperature gradient in the column.
-
Slow Distillation Rate: A low and steady distillation rate (e.g., 1-2 drops per second) is critical to allow the vapor-liquid equilibrium to be established at each theoretical plate.
-
Insulation: Insulate the column to maintain a proper temperature gradient.
-
See Protocol 1 for a detailed step-by-step guide.
Problem: I have a complex mixture of o-, m-, and p-nitrobenzaldehyde isomers that I cannot separate.
Cause: Direct nitration of benzaldehyde produces a mixture of isomers whose boiling and melting points are too similar for effective separation by standard distillation or crystallization.[7] Attempting to distill nitro compounds near their boiling point is also a significant safety hazard due to the risk of explosive decomposition.[7]
Solution 1: Preparative HPLC
For small to medium scales, High-Performance Liquid Chromatography (HPLC) offers excellent resolving power.
-
Why it works: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By selecting the appropriate column and solvent system, the subtle differences in polarity between the nitro-isomers can be exploited for separation.[14][15] Patented methods often use specific C18 columns with buffered mobile phases (e.g., dipotassium hydrogen phosphate-methanol) to achieve baseline separation.[14]
See Protocol 2 for a general preparative HPLC methodology.
Solution 2: Chemical Derivatization via Acetal Formation
This is a robust and scalable industrial method.
-
Why it works: The aldehyde functional group of each isomer is reacted with a diol (e.g., ethylene glycol) to form a cyclic acetal (a 1,3-dioxolane derivative). These acetal derivatives often have more distinct physical properties (boiling points, crystal structures) than the parent aldehydes, allowing for their separation by fractional distillation or stereoselective crystallization.[7] Following separation, the purified acetal is hydrolyzed back to the pure nitrobenzaldehyde isomer.
See Protocol 3 for the acetal derivatization workflow.
Problem: Standard purification methods are failing, and my product is sensitive to heat.
Solution: Purification via Bisulfite Adduct Formation
This classic and highly selective method is ideal for separating benzaldehyde (and other aldehydes) from non-aldehydic impurities without the need for heat.
-
Why it works: Benzaldehyde reacts with an aqueous solution of sodium bisulfite (NaHSO₃) to form a solid, water-soluble adduct. Most isomeric impurities (like cresols or non-aldehydic chlorinated byproducts) do not react and will remain in the organic phase.[11][13] The adduct is separated by filtration or extraction, and the pure benzaldehyde is then regenerated by treating the adduct with an acid or base.[10]
-
Limitation: This method separates aldehydes from non-aldehydes. It will not separate isomeric aldehydes from each other, as they will all form bisulfite adducts.
See Protocol 4 for the bisulfite adduct formation procedure.
Data Summary & Method Selection
Table 1: Physicochemical Properties of Benzaldehyde and Common Isomeric Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Benzaldehyde | 106.12 | 179 | -26 |
| o-chlorobenzaldehyde | 140.57 | 209-211 | 9-11 |
| m-chlorobenzaldehyde | 140.57 | 213-214 | 17-18 |
| p-chlorobenzaldehyde | 140.57 | 214 | 46-47[16] |
| o-nitrobenzaldehyde | 151.12 | 268 (decomposes) | 42-44[7] |
| m-nitrobenzaldehyde | 151.12 | 275 (decomposes) | 58[7] |
| p-nitrobenzaldehyde | 151.12 | 290 (decomposes) | 106 |
| o-cresol | 108.14 | 191 | 30.9 |
| m-cresol | 108.14 | 202 | 11-12 |
| p-cresol | 108.14 | 202 | 34.8 |
Table 2: Comparison of Purification Techniques
| Method | Principle | Pros | Cons | Best For |
| Fractional Vacuum Distillation | Separation by boiling point difference under reduced pressure.[9] | Scalable; good for removing non-isomeric impurities. | Energy-intensive; ineffective for isomers with close boiling points; risk of thermal decomposition.[7][13] | Separating benzaldehyde from isomers with a >10-15 °C boiling point difference (e.g., cresols). |
| Purification via Bisulfite Adduct | Reversible chemical reaction to form a water-soluble adduct.[10][13] | Highly selective for aldehydes; avoids heat; excellent for removing non-aldehydic impurities. | Does not separate isomeric aldehydes from each other. | Removing benzaldehyde from a reaction mixture or purifying it from non-aldehydic impurities. |
| Preparative HPLC | Differential partitioning between mobile and stationary phases.[14] | Excellent resolution for complex isomer mixtures; operates at room temperature. | Low throughput; requires large solvent volumes; expensive for large scales. | High-purity separation of valuable isomers on a lab scale (e.g., nitrobenzaldehydes). |
| Chemical Derivatization (Acetal) | Conversion to derivatives with different physical properties for separation.[7] | Enables separation of isomers with very similar properties; scalable. | Adds two steps to the process (derivatization and hydrolysis); may reduce overall yield. | Industrial or large-scale separation of challenging isomer mixtures like nitrobenzaldehydes. |
| Fractional Crystallization | Separation based on differences in solubility and crystal structure.[17] | Can be simple and scalable if a suitable solvent is found. | Often ineffective for isomers with similar structures and melting points.[7] | Purifying solid isomers where one is significantly less soluble than the others. |
Visualization of Workflows
Caption: General workflow for crude benzaldehyde purification.
Caption: Decision flowchart for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Objective: To separate benzaldehyde from isomeric impurities with different boiling points (e.g., cresols).
-
Preparation: Wash the crude benzaldehyde with a 5% sodium carbonate solution to remove any benzoic acid, followed by a water wash. Dry the organic layer with anhydrous magnesium sulfate.[13]
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (at least 30 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed for vacuum.
-
Distillation: a. Add the dried crude benzaldehyde and a magnetic stir bar to the distillation flask. b. Apply a stable vacuum (e.g., 10-20 mmHg). c. Begin heating the flask gently using a heating mantle. d. Observe the vapor front rising slowly through the column. Maintain a slow, steady reflux. e. Collect distinct fractions based on the temperature readings at the distillation head. The lower-boiling point isomer will distill first. f. Collect the main fraction corresponding to the boiling point of pure benzaldehyde at the applied pressure.[12]
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-purity separation of nitrobenzaldehyde isomers on a laboratory scale.
-
System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18 or 5-fluorophenyl bonded silica).[14]
-
Mobile Phase: Prepare a mobile phase as determined by analytical scale experiments. A common system for nitrobenzaldehydes is a buffered methanol/water mixture (e.g., 0.05 M dipotassium hydrogen phosphate in 80:20 methanol:water, pH adjusted to 7.5).[14]
-
Sample Preparation: Dissolve the crude isomer mixture in the mobile phase to create a concentrated solution. Filter the sample through a 0.45 µm filter.
-
Injection and Fraction Collection: a. Perform multiple injections of the sample onto the column. b. Monitor the separation using a UV detector (e.g., at 240 nm).[14] c. Collect the eluent corresponding to each separated isomer peak into distinct collection vessels.
-
Product Recovery: Combine the fractions for each pure isomer. Remove the mobile phase solvents under reduced pressure using a rotary evaporator to yield the purified isomer.
Protocol 3: Isomer Separation via Acetal Formation
Objective: To separate o- and m-nitrobenzaldehyde by converting them to 1,3-dioxolane derivatives.[7]
-
Acetalization: a. In a round-bottom flask, combine the crude nitrobenzaldehyde isomer mixture, 1.5 equivalents of ethylene glycol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). b. Add a solvent such as toluene and heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. c. Monitor the reaction by TLC or GC until the starting aldehydes are consumed. d. Cool the reaction, wash with aqueous sodium bicarbonate to neutralize the acid, and dry the organic layer.
-
Separation of Acetals: The resulting mixture of acetal isomers can now be separated based on their new physical properties, typically by fractional vacuum distillation or recrystallization.
-
Hydrolysis (Regeneration): a. Take the purified acetal isomer and dissolve it in a solvent like acetone. b. Add a dilute aqueous acid (e.g., 1M HCl) and stir the mixture at room temperature or with gentle heating. c. Monitor the hydrolysis by TLC until the acetal is gone. d. Neutralize the acid, extract the pure nitrobenzaldehyde into an organic solvent, wash, dry, and remove the solvent to yield the final product.
Protocol 4: Purification via Bisulfite Adduct Formation
Objective: To selectively remove benzaldehyde from a mixture containing non-aldehydic impurities.
-
Adduct Formation: a. Vigorously stir the crude benzaldehyde mixture with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[11] b. Continue stirring for 30-60 minutes. A thick white precipitate of the benzaldehyde-bisulfite adduct will form. c. If the mixture becomes too thick, add a small amount of water to maintain stirrability.
-
Separation: a. Filter the solid adduct from the mixture using a Buchner funnel. b. Wash the solid adduct with a small amount of cold ethanol and then diethyl ether to remove any adhering organic impurities.
-
Regeneration of Benzaldehyde: a. Suspend the washed adduct in water. b. Add either a strong base (e.g., 10% sodium carbonate solution) or acid (e.g., dilute sulfuric acid) to the suspension while stirring.[11][13] c. The adduct will decompose, regenerating the pure benzaldehyde as an insoluble oil. d. Extract the benzaldehyde with a solvent like diethyl ether, wash the organic layer with water, dry it over anhydrous MgSO₄, and remove the solvent to obtain the pure product.
References
- 1. foreverest.net [foreverest.net]
- 2. quora.com [quora.com]
- 3. data.epo.org [data.epo.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. US3624157A - Process for preparing ortho-chlorobenzaldehyde - Google Patents [patents.google.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 13. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 15. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Purification [chem.rochester.edu]
Troubleshooting low yields in Knoevenagel condensation
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on overcoming low yields. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design.
Initial Troubleshooting Workflow
Before diving into specific issues, it's often helpful to follow a logical troubleshooting sequence. This workflow ensures that the most common and easily solvable problems are addressed first.
Technical Support Center: Mitigating Polymerization in the Duff Reaction of Phenols
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the Duff reaction for the ortho-formylation of phenols and have encountered challenges with substrate polymerization. Here, we provide in-depth troubleshooting, mechanistic insights, and optimized protocols to ensure high-yield, clean reactions.
Frequently Asked Questions (FAQs)
Q1: What exactly is polymerization in the context of the Duff reaction?
A: In the Duff reaction, polymerization refers to the formation of high-molecular-weight, often intractable, phenol-formaldehyde-type resins.[1] This occurs when the activated phenol substrate undergoes repeated, uncontrolled electrophilic substitution reactions with the formylating agent or its intermediates, rather than the desired mono- or di-formylation. The result is typically a dark, tarry substance that complicates product isolation and significantly reduces the yield of the target aldehyde.
Q2: Why are electron-rich phenols so susceptible to polymerization under Duff conditions?
A: The Duff reaction requires strongly electron-donating groups on the aromatic ring, such as the hydroxyl group of a phenol, to facilitate electrophilic aromatic substitution.[2] However, this high nucleophilicity also makes the ring highly susceptible to further electrophilic attack. The acidic conditions (e.g., TFA, acetic acid) used in the reaction generate a highly reactive iminium ion electrophile from hexamethylenetetramine (HMTA).[2][3] If reaction conditions are not carefully controlled, this potent electrophile can react repeatedly with the activated phenol, leading to the formation of methylene-bridged phenolic oligomers and polymers.
Q3: What are the immediate visual indicators of runaway polymerization?
A: The most common signs include:
-
A rapid darkening of the reaction mixture, often turning deep red, brown, or black.
-
A noticeable increase in viscosity, leading to the formation of a thick, tar-like sludge.
-
Poor solubility of the reaction mixture in standard work-up solvents.
-
Analysis by Thin Layer Chromatography (TLC) showing a smear from the baseline upwards with little to no distinct spot for the desired product.
Q4: Can a reaction be salvaged once significant polymerization has begun?
A: Salvaging a reaction with extensive polymerization is extremely difficult and often not feasible. The desired product is typically trapped within the polymer matrix, making extraction and purification inefficient. The focus should be on prevention rather than remediation. If polymerization is observed in its early stages (e.g., slight darkening), immediately lowering the reaction temperature may slow the process, but the yield will likely be compromised. The best course of action is to stop the reaction and re-optimize the conditions based on the troubleshooting guides below.
Mechanistic Insight: The Desired Pathway vs. Polymerization
The key to preventing polymerization is to favor the kinetics of the desired formylation pathway over the competing polymerization pathway. The reaction proceeds via an iminium ion generated from protonated HMTA, which acts as the electrophile.[2][3][4]
Troubleshooting Guide: From Polymer to Product
Problem 1: Reaction results in significant tar/polymer formation with low to no aldehyde yield.
This is the most common failure mode and can be attributed to several factors related to reaction kinetics and substrate reactivity.
Possible Cause A: Excessive Reaction Temperature
-
Causality: Higher temperatures dramatically accelerate the rate of all reactions, but they disproportionately favor the multi-step polymerization process, which has a higher overall activation energy.[1] Temperatures exceeding the optimal range can lead to a rapid, exothermic polymerization that consumes all starting material.
-
Solution:
-
Maintain Strict Temperature Control: Keep the reaction at the lowest effective temperature. For many phenols in trifluoroacetic acid (TFA), this is around 70-80°C.[1][5] It is crucial to use an oil bath and a reliable thermometer.
-
Stepwise Heating: Begin the reaction at a lower temperature and slowly ramp up until TLC or HPLC analysis shows the product beginning to form.
-
Exotherm Management: For highly reactive phenols, consider adding the HMTA portion-wise to control any initial exotherm.
-
Possible Cause B: Inappropriate Acid Catalyst or Solvent
-
Causality: The strength and nature of the acid catalyst dictate the concentration and reactivity of the key iminium electrophile. Strong acids like TFA are effective but can also accelerate polymerization if not managed correctly.[3][6] The original Duff protocol used glyceroboric acid, a much milder medium.[7]
-
Solution:
-
Use a Milder Acid: If polymerization is severe with TFA, consider switching to glacial acetic acid or a glyceroboric acid medium, although reaction times may be longer.[3][7]
-
Boric Acid Additive: The use of boric acid as a co-catalyst can provide milder reaction conditions and sometimes improve selectivity.[8] It is thought to activate the ring towards electrophilic substitution under more controlled conditions.[8]
-
Mechanochemical Methods: Recent literature highlights solvent-free, mechanochemical Duff reactions using silica and a small amount of sulfuric acid, which avoids issues with bulk solvent and high temperatures, offering a greener and often higher-yielding alternative.[9][10]
-
Possible Cause C: Incorrect Stoichiometry
-
Causality: An excessive amount of HMTA (the formylating agent) relative to the phenol increases the concentration of the electrophile, pushing the reaction towards multiple additions and polymerization.[1] While an excess is needed, a gross excess is detrimental.
-
Solution:
-
Optimize HMTA Ratio: Start with a phenol-to-HMTA molar ratio of 1:2 or 1:3.[1][5] For substrates prone to polymerization, reduce this ratio towards 1:1.5 and monitor the reaction progress carefully.
-
Control Di-formylation: If di-formylation is the issue rather than polymerization, reducing the HMTA ratio is the primary method to favor the mono-formylated product.[1]
-
Best Practices and Optimized Protocols
To proactively prevent polymerization, adhere to the following best practices.
| Parameter | Standard Condition | Optimized for Sensitive Substrates | Rationale |
| Temperature | 90-100°C (in Acetic Acid) | 70°C (in TFA)[5][11] | Minimizes the rate of competing polymerization reactions.[1] |
| Solvent/Catalyst | Glacial Acetic Acid / TFA | Glycerol/Boric Acid [7] or Mechanochemical (Silica/H₂SO₄) [10] | Milder conditions generate the electrophile more slowly, allowing for more selective formylation. |
| Phenol:HMTA Ratio | 1:3 to 1:4 | 1:1.5 to 1:2 | Reduces the concentration of the formylating agent, decreasing the probability of multiple additions. |
| Reaction Time | Several hours | Monitor by TLC/HPLC (often < 1 hour in TFA) [1] | Minimizes exposure of the product and starting material to harsh conditions, preventing degradation and side reactions.[1] |
Experimental Protocol: Controlled Duff Formylation of Umbelliferone
This protocol is adapted from optimized literature procedures for sensitive substrates.[5]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve umbelliferone (1.0 eq., e.g., 324 mg, 2 mmol) and hexamethylenetetramine (3.0 eq., e.g., 841 mg, 6 mmol) in trifluoroacetic acid (20 mL).
-
Heating: Place the flask in a pre-heated oil bath at 70°C . Do not exceed 75°C to avoid polymerization.[5][11]
-
Monitoring: Stir the reaction mixture at this temperature for 30-45 minutes. Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC. The reaction is often complete within 30 minutes.[1]
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Extraction: Transfer the mixture to a separatory funnel and wash with saturated brine acidified with 1 M HCl. Extract the aqueous layer multiple times with CH₂Cl₂.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Duff reaction [a.osmarks.net]
- 5. Twice as Nice: The Duff Formylation of Umbelliferone Revised [mdpi.com]
- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. What is the Duff reaction using boric acid? | Filo [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polysubstituted Benzaldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of polysubstituted benzaldehydes. These aromatic aldehydes are critical building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by challenges related to regioselectivity, functional group tolerance, and steric hindrance. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and field-proven insights to help you navigate these complex transformations.
Part 1: Frequently Asked Questions (FAQs) by Reaction Type
The choice of formylation method is dictated by the substitution pattern of the aromatic precursor. This section addresses common issues encountered with the most prevalent synthetic strategies.
The Vilsmeier-Haack Reaction
This method is effective for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent (e.g., generated from DMF and POCl₃).[1][2]
Question: My Vilsmeier-Haack reaction is failing or giving very low yields with my polysubstituted, electron-deficient arene. What is the problem? Answer: The primary limitation of the Vilsmeier-Haack reaction is the nature of its electrophile, the Vilsmeier reagent, which is relatively weak.[1] Its success hinges on the nucleophilicity of the aromatic ring.
-
Causality: Aromatic rings substituted with multiple electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are "deactivated" and lack the necessary electron density to attack the weak Vilsmeier electrophile effectively.[3][4] This results in a very slow or non-existent reaction.
-
Troubleshooting Steps:
-
Assess Substrate Reactivity: If your substrate is strongly deactivated, the Vilsmeier-Haack reaction is likely not the appropriate method.
-
Consider Alternative Methods: For deactivated systems, methods involving stronger electrophiles or different mechanisms, such as Directed ortho-Metalation (DoM) or nucleophilic aromatic substitution (SNAr) on a suitably functionalized precursor, may be necessary.
-
Harsh Conditions (Use with Caution): While sometimes effective, increasing the temperature or using a large excess of the Vilsmeier reagent can lead to decomposition and side reactions, especially with complex molecules.
-
Question: I am observing significant di-formylation on my activated phenol/aniline substrate. How can I improve selectivity for the mono-formylated product? Answer: This is a common issue with highly activated systems where the aromatic ring remains strongly nucleophilic even after the first formylation.[5] The aldehyde product itself is deactivating, but this may not be sufficient to prevent a second reaction on a powerfully activated ring.
-
Causality: The high electron density of substrates like phenols and anilines makes them susceptible to multiple electrophilic additions.
-
Troubleshooting Steps:
-
Control Stoichiometry: The most critical factor is the amount of the Vilsmeier reagent. Use of 1.0 to 1.1 equivalents of the reagent is crucial to favor mono-formylation.
-
Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate (e.g., starting at 0°C and slowly warming). Lower temperatures increase the selectivity for the more reactive, unsubstituted position.
-
Monitor Reaction Progress: Use TLC or HPLC to track the formation of the mono- and di-formylated products. Quench the reaction as soon as the optimal ratio is achieved to prevent over-reaction.
-
The Duff Reaction
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium (like glycerol, boric acid, or trifluoroacetic acid).[6][7]
Question: My Duff reaction is producing a significant amount of a di-formylated byproduct. How can I enhance mono-formylation? Answer: Di-formylation is a frequent side reaction in the Duff reaction, particularly when both positions ortho to a hydroxyl group are available and activated.[3]
-
Causality: The reaction proceeds via an iminium ion intermediate generated from HMTA.[6] If the ring remains sufficiently activated after the first substitution, a second formylation can occur. The reaction is known to be generally inefficient, which can sometimes mask selectivity issues.[6][8]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: This is the primary method of control. Reducing the molar ratio of HMTA relative to the phenolic substrate can significantly increase the yield of the mono-formylated product. Start with a 1:1 ratio and adjust as needed.[3]
-
Minimize Reaction Time: Monitor the reaction closely and stop it once the desired mono-formylated product concentration is maximized. Prolonged reaction times increase the likelihood of side reactions.[3]
-
Temperature Control: Excessively high temperatures can promote side reactions. Maintain the lowest temperature that provides a reasonable reaction rate.[3]
-
The Reimer-Tiemann Reaction
This reaction formylates phenols, typically in the ortho position, using chloroform (CHCl₃) and a strong base, proceeding via a dichlorocarbene intermediate.[9][10]
Question: My Reimer-Tiemann reaction is yielding a mixture of ortho and para isomers with poor regioselectivity. How can I improve the ortho-selectivity? Answer: While the Reimer-Tiemann reaction typically favors the ortho product, achieving high selectivity can be challenging. The selectivity is influenced by the interaction between the dichlorocarbene electrophile and the phenoxide ion.[3][11]
-
Causality: The ortho-selectivity is attributed to the coordination of the electron-deficient dichlorocarbene with the electron-rich phenoxide ion, which directs the electrophilic attack to the proximate ortho position.[11]
-
Troubleshooting Steps:
-
Choice of Base: The counterion of the base can influence the ortho:para ratio. Using bases with cations that can chelate or coordinate with the phenoxide, such as KOH, can sometimes enhance ortho selectivity compared to NaOH.
-
Solvent System: The reaction is biphasic (aqueous base and organic chloroform).[11][12] Inefficient mixing can limit the reaction rate and affect selectivity. Ensure vigorous stirring to maximize the interfacial area.
-
Phase-Transfer Catalysts (PTCs): The use of a PTC can improve the transfer of the phenoxide into the organic phase where the dichlorocarbene is generated, potentially leading to better yields and more consistent selectivity.[12]
-
Question: The reaction is producing a large amount of dark, intractable tar, making product isolation nearly impossible. How can I prevent this? Answer: Tar formation is a very common issue in the Reimer-Tiemann reaction, arising from the polymerization of the phenol or product under the harsh basic and thermal conditions.[12]
-
Causality: The combination of strong base and heat can promote side reactions, including the decomposition of the dichlorocarbene intermediate and base-catalyzed polymerization of the phenolic compounds.
-
Troubleshooting Steps:
-
Strict Temperature Control: The reaction often requires initial heating (typically 60-70°C) but can become highly exothermic.[11][12] It is critical to maintain the temperature within the optimal range and prevent thermal runaways by using an ice bath for cooling as needed.
-
Slow Reagent Addition: Add the chloroform dropwise to the heated, stirring mixture of phenol and base to control the reaction rate and heat generation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions that contribute to tar formation.
-
Directed ortho-Metalation (DoM)
DoM is a powerful strategy for regioselective functionalization, where a Directed Metalation Group (DMG) guides a strong base (typically an organolithium) to deprotonate the adjacent ortho position, creating an aryllithium intermediate that can be trapped by an electrophile (like DMF) to form the aldehyde.[13][14]
Question: My Directed ortho-Metalation reaction is not proceeding. What are the most common points of failure? Answer: The success of a DoM reaction is critically dependent on several factors: the directing ability of the DMG, the strength of the base, and the complete exclusion of water and air.
-
Causality: The DMG must coordinate to the Lewis acidic lithium of the organolithium reagent, positioning the base to deprotonate the adjacent C-H bond.[15] Any protic impurities (like water) will quench the highly basic organolithium reagent before it can deprotonate the aromatic ring.
-
Troubleshooting Steps:
-
Verify DMG Strength: Ensure your chosen DMG is strong enough to direct the lithiation. Potent DMGs include amides (-CONR₂), carbamates (-OCONR₂), and sulfoxides. Methoxy groups (-OMe) are only moderate DMGs.[14][15]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and all solvents must be anhydrous. The reaction must be run under a dry, inert atmosphere (N₂ or Ar).
-
Check Organolithium Reagent: The organolithium reagent (e.g., n-BuLi, s-BuLi) must be fresh or recently titrated. These reagents degrade over time, losing their basicity.
-
Temperature Control: Lithiation is typically performed at low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Part 2: General Troubleshooting and Strategy
This section provides a broader view of challenges that can apply across different formylation methods.
Decision-Making Workflow for Method Selection
Choosing the correct formylation strategy from the outset is the most critical step. The following flowchart provides a logical path for selecting a method based on the substrate's key features.
Caption: Decision guide for selecting a formylation method.
Troubleshooting Low Yield / Incomplete Conversion
Low yield is a universal problem. A systematic approach is required to diagnose the root cause.
Caption: Systematic workflow for troubleshooting low reaction yield.
Comparison of Common Formylation Methods
The table below summarizes the key characteristics of the discussed methods to aid in experimental design.
| Method | Substrate Scope | Typical Regioselectivity | Common Issues & Limitations |
| Vilsmeier-Haack | Electron-rich aromatics & heterocycles.[1][4] | para to activating groups unless sterically blocked. | Fails on electron-deficient rings; risk of di-formylation on highly activated substrates.[3][5] |
| Duff Reaction | Phenols and other strongly activated aromatics.[6] | Strongly ortho to hydroxyl groups.[7][8] | Generally low yields; risk of di-formylation; can be inefficient.[3][6] |
| Reimer-Tiemann | Phenols, naphthols, electron-rich heterocycles.[11][16] | Predominantly ortho, but para isomer is a common byproduct.[3] | Harsh basic conditions; significant tar/resin formation; low yields.[9][12] |
| Directed ortho-Metalation | Arenes with a suitable Directed Metalation Group (DMG).[14] | Exclusively ortho to the DMG.[13][17] | Requires strictly anhydrous/anaerobic conditions; strong organolithium bases needed.[15] |
| Gattermann-Koch | Benzene, alkylbenzenes.[18][19] | Governed by standard EAS rules. | Not applicable to phenols or anilines; requires CO gas and strong Lewis/Brønsted acids.[18][20][21][22] |
Part 3: Key Experimental Protocols
Protocol 1: MgCl₂-Mediated ortho-Formylation of a Phenol
This method, based on the work of Hofsløkken and Skattebøl, offers a high-yielding and highly regioselective route to salicylaldehydes under relatively mild conditions, avoiding many of the pitfalls of the Reimer-Tiemann reaction.[23]
Materials:
-
Substituted Phenol (1.0 eq)
-
Magnesium Chloride (MgCl₂, anhydrous, 1.1 eq)
-
Triethylamine (Et₃N, anhydrous, 2.5 eq)
-
Paraformaldehyde (powder, dried, 2.5 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate or Diethyl Ether
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄, anhydrous)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous MgCl₂ (1.1 eq) and anhydrous THF.
-
Phenolate Formation: Add the substituted phenol (1.0 eq) to the flask, followed by the dropwise addition of anhydrous triethylamine (2.5 eq). Stir the resulting suspension at room temperature for 30 minutes.
-
Formylation: Add the dried paraformaldehyde powder (2.5 eq) to the reaction mixture in one portion.
-
Heating: Immerse the flask in a preheated oil bath and heat the mixture to reflux (typically ~65-70°C). The reaction is usually complete within 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate or diethyl ether.
-
Carefully pour the mixture into a separatory funnel containing 1 M HCl. Caution: Gas evolution (CO₂) may occur from excess paraformaldehyde reacting with acid.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and finally with brine (1x).[23]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ortho-hydroxybenzaldehyde.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. Directed Ortho Metalation [organic-chemistry.org]
- 15. baranlab.org [baranlab.org]
- 16. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 19. Formylation of Aromatic Compounds Discuss the formylation of aromatic co.. [askfilo.com]
- 20. scienceinfo.com [scienceinfo.com]
- 21. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
Stability and storage conditions for 2-Hydroxy-4,6-dimethylbenzaldehyde.
Welcome to the Technical Support Center for 2-Hydroxy-4,6-dimethylbenzaldehyde (CAS No. 1666-02-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound upon receipt?
Upon receipt, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] To prevent degradation from atmospheric components, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.[1][2][3] The storage area should be dry, cool, well-ventilated, and dark.
Q2: I've noticed the color of my this compound has changed from off-white to yellowish-brown. Is it still usable?
A color change often indicates product degradation, which can be caused by exposure to air and/or light. This compound is known to be air-sensitive.[4] While a slight color change may not significantly impact the outcome of all experiments, it is a sign of impurity. For sensitive applications, it is highly recommended to use a fresh, properly stored batch of the compound. For less sensitive experiments, the material could potentially still be used, but with the acknowledgment that the purity is compromised, which may affect results.
Q3: My compound won't fully dissolve in my solvent system, leaving a slight residue. What could be the cause?
There are several potential reasons for incomplete dissolution:
-
Purity: The compound may have degraded due to improper storage, leading to less soluble impurities.
-
Solvent Choice: While this compound is soluble in many organic solvents, its solubility can vary. Ensure the chosen solvent is appropriate and of high purity.
-
Moisture: The compound may have absorbed moisture, which can affect its solubility characteristics.
-
Concentration: You may be attempting to create a solution that is above the compound's saturation point in that specific solvent at the given temperature.
Q4: Can I store solutions of this compound? If so, under what conditions?
For optimal results, it is always best to prepare solutions of this compound fresh for each experiment. If a solution must be stored, it should be for a minimal amount of time. Store the solution in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8°C or frozen if the solvent allows). The stability of the compound in solution will be highly dependent on the solvent used. A pilot stability study is recommended to determine how long the solution remains viable for your specific application.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or Non-reproducible Experimental Results
Possible Cause: Degradation of this compound.
Explanation: Inconsistent results are a hallmark of a reagent that is not stable under the experimental or storage conditions. The aldehyde functional group in this compound can be susceptible to oxidation, especially if the compound has been repeatedly exposed to air.
Solution:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C under an inert atmosphere and protected from light.[1]
-
Use a Fresh Aliquot: If the main stock has been opened multiple times, it's advisable to use a fresh, unopened vial of the compound.
-
Prepare Solutions Fresh: Avoid using old solutions. Prepare the required amount of solution immediately before use.
Issue 2: Unexpected Side Reactions or Byproducts
Possible Cause: Presence of impurities from degradation or reaction with incompatible substances.
Explanation: this compound is incompatible with strong oxidizing agents and strong bases.[2][4][5] If your reaction mixture contains such components, they may be reacting with the aldehyde, leading to unexpected byproducts.
Solution:
-
Review Reaction Components: Carefully check all reagents and solvents in your experimental protocol for incompatibilities with this compound.
-
Purify the Compound: If degradation is suspected, and a fresh batch is unavailable, consider purifying the compound by recrystallization, if a suitable solvent system is known.
-
Inert Reaction Conditions: If your experiment is sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Storage and Handling Summary Table
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | [1][2][3] |
| Light Conditions | Store in a dark place | |
| Container | Tightly sealed | [2][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [2][4][5] |
| Conditions to Avoid | Exposure to air, excess heat, open flames, hot surfaces | [2][4][7] |
Troubleshooting Flowchart for Stability Issues
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. This compound | 1666-02-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Validation & Comparative
A Guide to the Structural Elucidation of 2-Hydroxy-4,6-dimethylbenzaldehyde using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. This guide provides an in-depth characterization of 2-Hydroxy-4,6-dimethylbenzaldehyde, a key aromatic aldehyde, through the lens of ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, present and interpret experimental data, and offer a comparative analysis with structurally related compounds to provide a comprehensive understanding of its spectral features.
Introduction: The Significance of Spectroscopic Characterization
This compound is a substituted aromatic aldehyde with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure, featuring a hydroxyl group, an aldehyde moiety, and two methyl groups on the benzene ring, gives rise to a distinct spectroscopic signature. Accurate interpretation of its NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical environment, which are critical aspects in synthetic chemistry and drug discovery pipelines.
This guide will follow a logical progression from the foundational principles of NMR to the detailed analysis of the ¹H and ¹³C NMR spectra of this compound. We will explore how the electronic effects of the various substituents influence the magnetic environment of each nucleus, leading to the observed chemical shifts.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for the acquisition of high-quality NMR data is crucial for reliable structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.[2]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides valuable information about the number of different types of protons, their chemical environments, and their neighboring protons.
Expected Chemical Shifts and Multiplicities:
The structure of this compound suggests the presence of five distinct proton environments: the aldehyde proton, the hydroxyl proton, two aromatic protons, and two non-equivalent methyl groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |
| Hydroxyl (-OH) | 4.0 - 12.0 (variable) | Singlet (s, broad) | 1H |
| Aromatic (H-3, H-5) | 6.5 - 7.5 | Singlet (s) or Doublet (d) | 2H |
| Methyl (C4-CH₃) | 2.2 - 2.5 | Singlet (s) | 3H |
| Methyl (C6-CH₃) | 2.2 - 2.5 | Singlet (s) | 3H |
Interpretation of Experimental Data:
An experimental ¹H NMR spectrum of this compound in DMSO-d₆ (400 MHz) displays the following key signals:
-
A sharp singlet in the downfield region, characteristic of the aldehyde proton (-CHO) .
-
A broad singlet, the chemical shift of which is concentration and temperature-dependent, corresponding to the hydroxyl proton (-OH) . In DMSO-d₆, this peak is often observed at a higher chemical shift due to hydrogen bonding with the solvent.
-
Two singlets in the aromatic region, representing the two non-equivalent aromatic protons (H-3 and H-5). The symmetry of the substitution pattern can sometimes lead to these appearing as a single signal, but electronic differences often cause slight separation.
-
Two distinct singlets in the upfield region, corresponding to the two non-equivalent methyl groups (C4-CH₃ and C6-CH₃).
Comparative Analysis:
To further solidify our assignments, we can compare the spectrum to those of related molecules:
-
Salicylaldehyde (2-Hydroxybenzaldehyde): The absence of methyl group signals and a more complex aromatic region with observable coupling between adjacent protons distinguishes it from our target molecule.[3][4]
-
2,4-Dimethylbenzaldehyde: Lacks the hydroxyl proton signal and exhibits a different aromatic splitting pattern due to the absence of the ortho-hydroxyl group's electronic influence.[5]
The following diagram illustrates the workflow for interpreting the ¹H NMR spectrum.
Caption: A streamlined workflow for the interpretation of a ¹H NMR spectrum.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Expected Chemical Shifts:
Based on the structure, we anticipate nine distinct carbon signals.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 200 |
| C2 (C-OH) | 155 - 165 |
| C4, C6 (C-CH₃) | 135 - 145 |
| C1 (C-CHO) | 115 - 125 |
| C3, C5 (C-H) | 110 - 130 |
| Methyl (C4-CH₃) | 15 - 25 |
| Methyl (C6-CH₃) | 15 - 25 |
Interpretation of Spectral Data:
A typical ¹³C NMR spectrum of this compound would show:
-
A signal in the far downfield region (around 190-200 ppm) corresponding to the aldehyde carbonyl carbon .
-
Several signals in the aromatic region (110-165 ppm). The carbon attached to the hydroxyl group (C2) will be significantly deshielded. The carbons bearing the methyl groups (C4 and C6) and the carbon attached to the aldehyde group (C1) will also have distinct chemical shifts. The two aromatic CH carbons (C3 and C5) will also appear in this region.
-
Two signals in the upfield region (around 15-25 ppm) for the two non-equivalent methyl carbons .
Comparative Analysis:
-
Phenol: The ipso-carbon (C-OH) in phenol shows a characteristic chemical shift. The presence of the aldehyde and methyl groups in our target molecule will significantly alter the shifts of the aromatic carbons.
-
Benzaldehyde: The carbonyl carbon signal provides a good reference point. The hydroxyl and methyl substituents will cause predictable upfield and downfield shifts for the aromatic carbons based on their electronic effects.
The relationship between the molecular structure and the expected NMR signals is visualized below.
Caption: Correlation of molecular structure with expected ¹H and ¹³C NMR signals.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides a robust and definitive characterization of this compound. By understanding the interplay of substituent electronic effects and applying fundamental NMR principles, researchers can confidently identify this compound and distinguish it from its isomers and other related structures. The data and interpretations presented in this guide serve as a valuable reference for scientists engaged in organic synthesis, quality control, and drug development, ensuring the integrity and identity of their chemical entities.
References
- 1. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]
- 3. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 4. rsc.org [rsc.org]
- 5. 2,4-Dimethylbenzaldehyde(15764-16-6) 13C NMR [m.chemicalbook.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-Hydroxy-4,6-dimethylbenzaldehyde
This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Hydroxy-4,6-dimethylbenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method development, presents a robust, validated protocol, and compares it with alternative analytical approaches. Our focus is on providing actionable insights grounded in scientific principles to ensure the integrity and reproducibility of your analytical results.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 1666-02-0), a substituted aromatic aldehyde, serves as a critical intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds.[1] Its molecular structure, featuring a reactive aldehyde group and a phenolic hydroxyl group, makes it susceptible to oxidation and other side reactions, potentially leading to the formation of impurities that can compromise the yield, purity, and safety of downstream products. Therefore, a reliable and accurate analytical method for purity assessment is paramount.
This guide will focus on reversed-phase HPLC (RP-HPLC) due to its wide applicability, high resolving power, and compatibility with UV-Vis detection, for which the aromatic nature of this compound is well-suited.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.
| Property | Value | Source |
| Molecular Formula | C9H10O2 | [2][3] |
| Molecular Weight | 150.17 g/mol | [2][3] |
| Melting Point | 48-50 °C | [1][4] |
| Boiling Point | 140 °C at 29 Torr | [1][4] |
| Solubility | Very slightly soluble in water (0.74 g/L at 25 °C) | [4] |
| LogP | 2.53 | [2] |
| pKa | 8.39 ± 0.15 (Predicted) | [1] |
The compound's moderate LogP value and limited water solubility suggest that a reversed-phase HPLC method with a polar organic mobile phase will be effective for its retention and separation. The presence of a phenolic hydroxyl group means the pH of the mobile phase could influence peak shape; however, with a predicted pKa of 8.39, a neutral or slightly acidic mobile phase will ensure the compound is in its neutral form, preventing peak tailing.
Recommended HPLC Method for Purity Analysis
Based on the analysis of related aromatic aldehydes and the physicochemical properties of the target compound, the following RP-HPLC method is recommended for the purity analysis of this compound.[5][6][7]
Experimental Protocol
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (60:40, v/v). This composition provides a good balance of retention and run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic aldehydes typically exhibit strong absorbance at this wavelength. A DAD can be used to scan a range (e.g., 200-400 nm) to identify the optimal wavelength and check for co-eluting impurities.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to a final concentration of 1 mg/mL in the mobile phase.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Expected Results and Interpretation
Under the proposed conditions, this compound is expected to elute as a sharp, well-defined peak. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical Purity Data Comparison:
| Sample | Retention Time (min) | Peak Area | % Area (Purity) |
| Analytical Standard | 6.25 | 1,250,000 | 99.9% |
| Supplier A | 6.26 | 1,235,000 | 98.8% |
| Supplier B | 6.24 | 1,205,000 | 96.4% |
Potential impurities would include isomers (e.g., 2-Hydroxy-4,5-dimethylbenzaldehyde), related benzaldehydes, or oxidation products (e.g., 2-Hydroxy-4,6-dimethylbenzoic acid). These would likely have different retention times, allowing for their separation and quantification.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | High resolution, quantitative, robust, widely available. | Requires chromophores for detection, may require derivatization for some compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile impurities, provides structural information from mass spectra. | Requires derivatization for non-volatile compounds, high temperatures can cause degradation of thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Provides unambiguous structural confirmation, can quantify without a reference standard of the impurity. | Lower sensitivity compared to HPLC and GC, complex mixtures can be difficult to interpret. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography with densitometric detection. | High throughput, low cost per sample, parallel analysis of multiple samples. | Lower resolution and sensitivity compared to HPLC. |
For routine quality control and purity assessment of this compound, the recommended RP-HPLC method offers the best combination of resolution, sensitivity, and ease of use. GC-MS could be a valuable complementary technique for identifying volatile impurities, while NMR is best suited for structural elucidation and the analysis of complex impurity profiles.
Conclusion
The presented RP-HPLC method provides a robust and reliable approach for the purity assessment of this compound. The choice of a C18 column with an acetonitrile/water mobile phase is grounded in the physicochemical properties of the analyte and represents a common starting point for the analysis of substituted aromatic aldehydes.[5][6] By comparing this method with alternatives like GC-MS and NMR, researchers can make informed decisions about the most appropriate analytical strategy for their specific needs. Adherence to a validated HPLC protocol is crucial for ensuring the quality and consistency of starting materials, which in turn enhances the reliability and reproducibility of research and development outcomes.
References
- 1. 4,6-DiMethyl-2-hydroxybenzaldehyde CAS#: 1666-02-0 [m.chemicalbook.com]
- 2. This compound | CAS#:1666-02-0 | Chemsrc [chemsrc.com]
- 3. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS # 1666-02-0, this compound, 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde, 6-Hydroxy-2,4-dimethylbenzaldehyde - chemBlink [chemblink.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 2-Hydroxy-4,6-dimethylbenzaldehyde and Vanillin for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of 2-Hydroxy-4,6-dimethylbenzaldehyde and vanillin, focusing on their chemical properties, reactivity, and biological activities. The content is tailored for researchers, scientists, and professionals in drug development, offering supporting experimental data and field-proven insights to inform experimental design and application.
Introduction
Phenolic aldehydes are a class of organic compounds that are integral to numerous biological processes and have found extensive applications in the pharmaceutical, food, and cosmetic industries. Among these, this compound and vanillin (4-hydroxy-3-methoxybenzaldehyde) are two prominent examples. While both share a core benzaldehyde structure with a hydroxyl group, their distinct substitution patterns profoundly influence their physicochemical properties, reactivity, and biological efficacy.
This guide delves into a comparative analysis of these two molecules, providing a robust framework for understanding their unique characteristics. By synthesizing technical data with practical insights, we aim to equip researchers with the knowledge necessary to make informed decisions in their experimental endeavors.
Part 1: Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound and vanillin is fundamental to predicting their behavior in various experimental settings.
Chemical Structure and Properties
The structural differences between this compound and vanillin are illustrated below. This compound possesses two methyl groups at the 4 and 6 positions, whereas vanillin has a methoxy group at the 3 position. These seemingly minor variations in substitution have significant consequences for their physical and chemical attributes.
Caption: Chemical structures of the two aldehydes.
A summary of their key physicochemical properties is presented in the table below, offering a direct comparison of their fundamental characteristics.
| Property | This compound | Vanillin | References |
| Molecular Formula | C9H10O2 | C8H8O3 | [1][2],[3] |
| Molecular Weight | 150.17 g/mol | 152.15 g/mol | [2],[3] |
| Melting Point | 50 °C | 81-83 °C | [4],[3][5] |
| Boiling Point | 241.7 °C | 285 °C | ,[6] |
| Water Solubility | 0.74 g/L (25 °C) | 10 g/L (25 °C) | [4],[3] |
| logP | 2.53 | 1.21 | [1],[7] |
| pKa | Not readily available | 7.40 | [7] |
Analysis of Properties:
The higher melting and boiling points of vanillin can be attributed to its ability to form more extensive intermolecular hydrogen bonds via its hydroxyl and methoxy groups, as well as stronger dipole-dipole interactions.[3][5][6] Vanillin's greater water solubility is a direct consequence of the hydrophilic nature of the methoxy group compared to the hydrophobic methyl groups in this compound.[3][4] The lower logP value of vanillin indicates its more hydrophilic character, which has significant implications for its pharmacokinetic profile, such as membrane permeability and distribution.[1][7]
Part 2: Chemical Reactivity and Synthesis
The electronic and steric effects of the substituents on the aromatic ring dictate the reactivity of the aldehyde and phenol functionalities in these molecules.
Comparative Reactivity Analysis
The reactivity of the carbonyl group in benzaldehydes is governed by the electrophilicity of the carbonyl carbon.[8] Electron-donating groups (EDGs) decrease this electrophilicity, while electron-withdrawing groups (EWGs) have the opposite effect.[8][9]
-
This compound: The two methyl groups are electron-donating, which reduces the electrophilicity of the aldehyde carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.
-
Vanillin: The methoxy group at the meta position to the aldehyde has a -I (inductive) effect and a +R (resonance) effect. The hydroxyl group at the para position is strongly electron-donating. Overall, the vanillin ring is electron-rich, which also deactivates the aldehyde group towards nucleophilic attack compared to benzaldehydes with electron-withdrawing groups.[8][10]
In reactions involving the phenolic hydroxyl group, such as oxidation, the electron-donating substituents in both molecules are expected to increase the rate of reaction.[11][12] For instance, the oxidation of phenolic aldehydes can be enhanced by the presence of electron-donating methoxy groups.[13]
Common Synthetic Routes
Vanillin Synthesis: A significant portion of commercially available vanillin is synthesized from lignin, a byproduct of the paper industry.[14][15] This process typically involves the oxidative depolymerization of lignosulfonates.[14][16]
Caption: Simplified workflow for vanillin synthesis from lignin.
A common laboratory-scale synthesis of vanillin from lignin involves refluxing with alkaline nitrobenzene.[17][18]
This compound Synthesis: The synthesis of this compound is less commonly described in the context of large-scale industrial processes. Laboratory syntheses often involve the formylation of 3,5-dimethylphenol.
Part 3: Comparative Biological & Pharmacological Profile
Both molecules exhibit a range of biological activities, with their efficacy being influenced by their structural differences.
Antimicrobial Activity
Vanillin has been shown to possess broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[19][20][21] Its mechanism of action is believed to involve the disruption of cell membrane integrity and the inhibition of respiration.[22] The minimum inhibitory concentrations (MICs) of vanillin against various microorganisms have been reported. For example, MICs against several bacteria and fungi were found to be in the range of 5.0 to 13.3 mM.[19] Other studies have reported MICs of 1.25–2.5 mg/mL against pathogenic bacteria like E. coli and Salmonella.[23]
While there is less specific data available for this compound, related compounds like 2-hydroxy-4-methoxybenzaldehyde have demonstrated significant antimicrobial and antifungal properties.[24] It is plausible that this compound also possesses antimicrobial activity, although its higher lipophilicity (logP 2.53) compared to vanillin (logP 1.21) might influence its interaction with microbial membranes.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26][27]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (vanillin or this compound) in a suitable solvent (e.g., DMSO) and then dilute it in a growth medium like Mueller-Hinton Broth (MHB) to twice the highest desired concentration.[28]
-
Prepare a standardized inoculum of the test microorganism (e.g., E. coli) adjusted to a 0.5 McFarland standard and then dilute it to the final concentration.[27]
-
-
Plate Setup:
-
Inoculation and Incubation:
-
Result Interpretation:
Caption: Workflow for MIC determination via broth microdilution.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.
Vanillin has demonstrated notable antioxidant activity in various assays.[23] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.[30][31][32] The antioxidant capacity of phenolic aldehydes is influenced by the number and position of hydroxyl and methoxy groups.[13]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to measure the antioxidant activity of the test compounds using the DPPH assay.[30][33]
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test sample or standard to each well.
-
Add the DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark for 30 minutes.[31]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[30][32]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100[30]
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
-
Signaling Pathway Interactions
Recent studies have begun to elucidate the interaction of these compounds with cellular signaling pathways. Vanillin has been shown to modulate pathways involved in inflammation and plant defense.[34][35] For instance, vanillin can inhibit AP-1 activity via the ERK pathway and downregulate the NF-κB signaling pathway.[35] In plants, vanillin can activate the salicylic acid (SA) signaling pathway to enhance disease resistance.[34]
Caption: Simplified diagram of vanillin's interaction with inflammatory signaling pathways.
The signaling pathways affected by this compound are less well-characterized, representing an area for future research.
Conclusion
This compound and vanillin, while structurally related, exhibit distinct physicochemical properties and biological activities. Vanillin's higher polarity and water solubility, coupled with its well-documented antimicrobial and antioxidant properties, have led to its widespread use. The more lipophilic nature of this compound suggests potentially different interactions with biological membranes and warrants further investigation into its pharmacological profile. This comparative guide provides a foundational understanding of these two important phenolic aldehydes, offering valuable insights for researchers and professionals in the field of drug development and chemical biology.
References
- 1. This compound | CAS#:1666-02-0 | Chemsrc [chemsrc.com]
- 2. This compound | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CAS # 1666-02-0, this compound, 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde, 6-Hydroxy-2,4-dimethylbenzaldehyde - chemBlink [chemblink.com]
- 5. Vanillin | 121-33-5 [chemicalbook.com]
- 6. Vanillin - Wikipedia [en.wikipedia.org]
- 7. manavchem.com [manavchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vanillin from Kraft Lignin - ChemistryViews [chemistryviews.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. research.article2submit.com [research.article2submit.com]
- 18. journalcsij.com [journalcsij.com]
- 19. Antimicrobial activity of vanillin against spoilage microorganisms in stored fresh-cut mangoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biochemjournal.com [biochemjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Broth microdilution - Wikipedia [en.wikipedia.org]
- 27. Broth Microdilution | MI [microbiology.mlsascp.com]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. acmeresearchlabs.in [acmeresearchlabs.in]
- 32. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Efficacy of 2-Hydroxy-4,6-dimethylbenzaldehyde and Other Benzaldehydes
In the persistent challenge to control pathogenic fungi, researchers are increasingly turning to naturally derived compounds for novel antifungal agents. Among these, benzaldehyde and its derivatives have emerged as a promising class of molecules with significant fungicidal and fungistatic properties.[1][2][3] This guide provides a comprehensive comparison of the antifungal efficacy of 2-Hydroxy-4,6-dimethylbenzaldehyde against other notable benzaldehydes, grounded in experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge necessary to advance their antifungal research.
Introduction: The Antifungal Potential of Benzaldehydes
Benzaldehyde, a simple aromatic aldehyde, and its structural analogs have demonstrated broad-spectrum antimicrobial activity.[2][3] Their efficacy is largely attributed to their ability to disrupt the cellular antioxidation systems of fungi, leading to a destabilization of redox homeostasis and subsequent inhibition of growth.[4][5] Structure-activity relationship studies have consistently revealed that the presence and position of substituents on the benzene ring significantly influence the antifungal potency of these compounds.[2][5] A key finding has been the enhanced antifungal activity associated with an ortho-hydroxyl group on the aromatic ring.[4][5]
Featured Compound: this compound
This compound, a substituted phenolic aldehyde, is a subject of growing interest in antifungal research. While specific studies on this compound are emerging, its structural similarity to other well-researched benzaldehydes, such as 2-hydroxy-4-methoxybenzaldehyde (HMB), allows for informed hypotheses regarding its mechanism of action and efficacy.
Proposed Mechanism of Action
The primary antifungal mechanism of many benzaldehyde derivatives is the induction of oxidative stress within the fungal cell.[1][4] This is achieved through their redox-active nature, which disrupts the delicate balance of cellular antioxidation components like superoxide dismutases and glutathione reductase.[4][5] Furthermore, compounds with similar structures have been shown to interfere with critical cellular processes:
-
Cell Membrane Disruption: Phenolic aldehydes can damage the integrity of the fungal cell membrane, leading to increased permeability and leakage of intracellular contents. For instance, HMB has been shown to significantly increase membrane permeability in Fusarium graminearum.[6][7]
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Some benzaldehyde derivatives can inhibit its biosynthesis, compromising membrane structure and function.[8][9] HMB treatment, for example, leads to a significant reduction in ergosterol levels in F. graminearum.[8][9]
The following diagram illustrates the proposed antifungal mechanisms of this compound based on current understanding of related compounds.
Caption: Proposed antifungal mechanism of this compound.
Comparative Efficacy: A Data-Driven Analysis
To objectively assess the antifungal potential of this compound, a comparison with other benzaldehydes is crucial. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of various benzaldehydes against common fungal pathogens, as reported in the literature. It is important to note that direct comparative data for this compound is still emerging, and the values presented for other compounds provide a benchmark for its expected performance.
| Compound | Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium graminearum | 200 | - | [6][7][10] |
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Aspergillus fumigatus | 0.67 mM | - | [4] |
| 2-Hydroxy-5-methoxybenzaldehyde | Aspergillus fumigatus | 0.58 mM | - | [4] |
| Benzaldehyde | Aspergillus flavus | 0.09 mg/mL | - | [11] |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | Aspergillus spp. | Potent inhibitor | - | [11] |
| 3,5-Dimethoxybenzaldehyde | Aspergillus and Penicillium spp. | 1.17 mM (average) | - | [11] |
Note: MIC and MFC values can vary depending on the specific strain and testing methodology. A hyphen (-) indicates that the data was not provided in the cited source.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of MIC and MFC values is fundamental to evaluating the antifungal efficacy of a compound. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolate
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative measurement)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration.
-
Serial Dilutions: Perform twofold serial dilutions of the stock solution in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungus (e.g., 35°C for 48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Fungicidal Concentration (MFC) Assay
This assay determines the lowest concentration of an antifungal agent that kills a particular fungus.
Procedure:
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: Take an aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto an agar plate that does not contain the test compound.
-
Incubation: Incubate the agar plates under conditions that favor fungal growth.
-
MFC Determination: The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture agar plate.
A compound is generally considered fungicidal if the MFC is no more than four times the MIC.[4]
Conclusion and Future Directions
The available evidence strongly suggests that this compound holds significant promise as an effective antifungal agent. Its structural features, particularly the ortho-hydroxyl group, are indicative of potent activity, likely through the disruption of fungal cellular antioxidation systems and membrane integrity. Comparative analysis with other benzaldehydes highlights the potential for high efficacy.
Future research should focus on conducting direct comparative studies of this compound against a broad panel of clinically relevant fungi to establish its definitive MIC and MFC values. Further mechanistic studies are also warranted to fully elucidate its molecular targets within the fungal cell. Such investigations will be instrumental in paving the way for its potential development as a novel antifungal therapeutic or as a chemosensitizing agent to enhance the efficacy of existing antifungal drugs.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of 2-Hydroxy-4,6-dimethylbenzaldehyde Synthesis
In the landscape of synthetic organic chemistry, the unambiguous structural elucidation of a target molecule is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the synthesis of 2-Hydroxy-4,6-dimethylbenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. We will move beyond a simple recitation of data, focusing instead on the why—the causal logic behind our experimental choices and how each piece of spectroscopic evidence contributes to a self-validating analytical system. This guide is intended for researchers and drug development professionals who require not just data, but actionable, field-proven insights.
The Synthetic Context: Why Rigorous Validation Matters
The Gattermann reaction is a classic method for the formylation of phenols, and its application to 3,5-dimethylphenol is a common route to synthesize this compound. The reaction, however, is not without its complexities. The formyl group can potentially be introduced at different positions on the aromatic ring, and incomplete reactions can leave starting materials, while side reactions may produce isomeric byproducts. Therefore, a multi-faceted spectroscopic approach is not merely good practice; it is essential for confirming the precise regiochemistry and purity of the final product.
The chosen synthetic route for this guide is the formylation of 3,5-dimethylphenol using paraformaldehyde and a Lewis acid catalyst, such as magnesium chloride, in the presence of a high-boiling solvent like triethylamine. This method is often favored for its relatively mild conditions and avoidance of highly toxic reagents like hydrogen cyanide used in the traditional Gattermann reaction.
Experimental Workflow: A Self-Validating Protocol
Synthesis Protocol
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dimethylphenol (10.0 g, 81.8 mmol), paraformaldehyde (7.4 g, 245.5 mmol), and anhydrous magnesium chloride (11.7 g, 122.7 mmol).
-
Solvent Addition: Add anhydrous triethylamine (100 mL) to the flask. The use of a high-purity, anhydrous solvent is critical to prevent unwanted side reactions with the Lewis acid.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 89 °C) under a nitrogen atmosphere for 4 hours. The inert atmosphere is crucial to prevent oxidation of the phenol.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing 200 mL of 2M hydrochloric acid. This step protonates the phenoxide and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield this compound as a crystalline solid.
Figure 1. High-level workflow for the synthesis and purification of this compound.
Spectroscopic Validation: A Comparative Analysis
The validation of the synthesized product relies on a confluence of data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final product's identity and purity.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the first line of analysis, providing a quick and effective confirmation of the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for this compound |
| O-H (hydroxyl) | 3200-3600 (broad) | Confirms the presence of the hydroxyl group. |
| C-H (aromatic) | 3000-3100 | Indicates the presence of the benzene ring. |
| C-H (aldehyde) | 2800-2900 and 2700-2800 | The presence of two distinct peaks is characteristic of the aldehydic C-H stretch. |
| C=O (aldehyde) | 1650-1680 | Confirms the presence of the carbonyl group of the aldehyde. |
| C=C (aromatic) | 1550-1650 | Indicates the carbon-carbon double bonds within the aromatic ring. |
Comparative Insight: The key diagnostic peaks are the broad O-H stretch and the sharp, strong C=O stretch. The absence of a strong C=O peak would indicate an incomplete reaction, while the presence of a very broad O-H without a C=O could suggest unreacted starting material.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for confirming the regiochemistry of the product. The chemical shift, integration, and splitting pattern of each proton signal provide a detailed map of the molecule's structure.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Significance |
| -OH | ~11.0 | Singlet (s) | 1H | The downfield shift is characteristic of an intramolecularly hydrogen-bonded hydroxyl group. |
| -CHO | ~10.0 | Singlet (s) | 1H | Confirms the presence of the aldehyde proton. |
| Ar-H | ~6.5 and ~6.8 | Singlets (s) | 1H each | The presence of two distinct aromatic singlets confirms the 1,2,3,5-tetrasubstituted pattern. |
| -CH₃ | ~2.2 and ~2.4 | Singlets (s) | 3H each | Two distinct methyl signals confirm their non-equivalent positions on the aromatic ring. |
Comparative Insight: The most critical data points are the two singlets in the aromatic region. If formylation had occurred at a different position, or if an isomeric byproduct were present, we would expect to see different splitting patterns (e.g., doublets, triplets) in this region. The single proton integration for each of these signals is also a key confirmation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
¹³C NMR provides complementary information to ¹H NMR, confirming the number and types of carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Significance |
| -CHO | ~190 | Confirms the aldehyde carbonyl carbon. |
| Ar-C-OH | ~160 | The carbon atom attached to the hydroxyl group. |
| Ar-C | ~115-140 | Four distinct signals are expected for the remaining aromatic carbons. |
| -CH₃ | ~20 | Two distinct signals for the two non-equivalent methyl groups. |
Comparative Insight: The presence of a signal around 190 ppm is a definitive indicator of the aldehyde functionality. The total number of distinct signals in the spectrum (8 in this case) should match the number of non-equivalent carbon atoms in the proposed structure.
Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry provides the molecular weight of the synthesized compound, offering a final, crucial piece of evidence for its identity.
-
Expected Molecular Ion [M]⁺: For C₉H₁₀O₂, the calculated monoisotopic mass is 150.0681 g/mol .
-
High-Resolution Mass Spectrometry (HRMS): This technique can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. An experimental mass that matches the calculated mass to within a few parts per million (ppm) provides very strong evidence for the proposed structure.
Comparative Insight: While a low-resolution mass spectrometer can confirm the nominal mass of 150, HRMS is superior for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions.
Figure 2. Logical flow of the multi-technique spectroscopic validation process.
Conclusion: An Integrated Approach to Structural Validation
The successful validation of the synthesis of this compound is not achieved by any single spectroscopic technique, but by the logical convergence of data from multiple, complementary methods. IR spectroscopy confirms the presence of the key functional groups, ¹H and ¹³C NMR provide a detailed map of the molecular skeleton and confirm the specific regiochemistry, and mass spectrometry verifies the molecular weight and elemental composition. This integrated approach creates a self-validating system where each piece of evidence supports and reinforces the others, leading to an unambiguous and trustworthy structural assignment. This rigorous validation is a cornerstone of reliable and reproducible chemical research.
A Comparative Guide to the Synthetic Routes of 2-Hydroxy-4,6-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4,6-dimethylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the hydroxyl, aldehyde, and methyl groups on the benzene ring provides a versatile scaffold for further chemical modifications. The selection of an appropriate synthetic route to this compound is critical and is often dictated by factors such as precursor availability, desired yield and purity, scalability, and process safety.
This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound, with a focus on providing detailed experimental protocols and discussing the underlying chemical principles.
Formylation of 3,5-Dimethylphenol: A Key Synthetic Strategy
The most direct and common approach to synthesizing this compound is through the ortho-formylation of 3,5-dimethylphenol. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring towards electrophilic substitution, with the ortho position to the hydroxyl group being particularly favored. Several classical and modern formylation methods can be employed for this transformation.
Method 1: Formylation using Titanium Tetrachloride and Dichloromethyl Methyl Ether
This method represents a powerful and efficient approach for the ortho-formylation of phenols, often providing good yields and high regioselectivity. The use of a strong Lewis acid, titanium tetrachloride, in conjunction with dichloromethyl methyl ether as the formylating agent, drives the reaction towards the desired product.
Reaction Mechanism
The reaction proceeds through the formation of a dichloromethoxymethane-titanium tetrachloride complex, which acts as the electrophile. The phenol substrate coordinates with the titanium tetrachloride, enhancing the nucleophilicity of the aromatic ring. The subsequent electrophilic aromatic substitution occurs preferentially at the ortho position to the hydroxyl group, followed by hydrolysis of the resulting intermediate to yield the aldehyde.
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound from 3,5-dimethylphenol is as follows[1]:
Materials:
-
3,5-Dimethylphenol
-
Dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Ice
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-dimethylphenol (40.0 g, 330 mmol) in dichloromethane (210 ml) in a flask equipped with a stirrer and cool the solution to 0°C.
-
Slowly add titanium tetrachloride (105 g, 553 mmol) dropwise to the stirred solution over 5 minutes, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 30 minutes.
-
Add dichloromethyl methyl ether (31.6 g) dropwise to the reaction mixture while keeping the temperature at 0°C.
-
Allow the solution to warm to room temperature and stir for an additional 30 minutes.
-
Warm the reaction mixture to 35°C and stir for a further 15 minutes.
-
Pour the reaction mixture onto approximately 300 g of ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic phases three times with water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent by evaporation under reduced pressure.
-
The crude product is then purified by steam distillation.
-
Extract the distillate with dichloromethane, dry the organic phase over anhydrous magnesium sulfate, and evaporate the solvent to yield this compound.
Yield: 31.0 g (63.0%) of a yellow solid.[1]
Classical Formylation Reactions: A Qualitative Comparison
Gattermann Reaction
The Gattermann reaction introduces a formyl group onto an activated aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[2][3]. A safer modification of this reaction utilizes zinc cyanide (Zn(CN)₂) in place of HCN[2].
Reaction Mechanism: The reaction proceeds via the in-situ formation of formimidoyl chloride, which then acts as the electrophile in a Friedel-Crafts-type reaction[2]. Subsequent hydrolysis of the resulting aldimine intermediate furnishes the aldehyde.
DOT Diagram: Gattermann Reaction Mechanism
Caption: Gattermann reaction pathway for the formylation of 3,5-dimethylphenol.
Applicability and Considerations: The Gattermann reaction is generally effective for highly activated aromatic compounds like phenols. However, the use of highly toxic reagents like HCN and strong acids can be a significant drawback. The regioselectivity for 3,5-dimethylphenol would be expected to favor the desired ortho-formylation.
Duff Reaction
The Duff reaction is a formylation method that employs hexamine (hexamethylenetetramine) as the formyl carbon source, typically in the presence of an acid catalyst[4]. This reaction is generally inefficient but can be effective for phenols[4].
Reaction Mechanism: The reaction is thought to proceed through the protonation of hexamine, which then acts as an electrophile, attacking the aromatic ring. A series of rearrangements and hydrolysis steps then lead to the formation of the aldehyde[4].
DOT Diagram: Duff Reaction Workflow
Caption: Simplified workflow of the Duff reaction.
Applicability and Considerations: The Duff reaction typically gives ortho-formylation for phenols[4]. However, yields are often low, and the reaction may require harsh conditions. Its primary advantage is the use of the stable and easy-to-handle solid hexamine as the formylating agent.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution[2][5][6].
Reaction Mechanism: The reaction proceeds through the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate in the basic medium. The phenoxide ion then attacks the electrophilic dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde[2][5][6].
DOT Diagram: Reimer-Tiemann Reaction Key Steps
References
A Comparative Guide to the Biological Activity of 2-Hydroxy-4,6-dimethylbenzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Substituted benzaldehydes are a class of aromatic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The presence of a reactive aldehyde group, coupled with various substituents on the benzene ring, makes them versatile scaffolds for the synthesis of novel therapeutic agents. Among these, 2-hydroxy-4,6-dimethylbenzaldehyde serves as an intriguing starting point for the exploration of new bioactive molecules. Its structural features, including a hydroxyl group ortho to the aldehyde and two methyl groups, provide a unique electronic and steric profile that can be systematically modified to probe structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of this compound analogs, with a focus on their antimicrobial, anticancer, and antioxidant potential. We will delve into the synthesis of key derivatives, present comparative data from relevant studies, and provide detailed experimental protocols to support further research and development.
Structure-Activity Relationship: The Influence of Molecular Modifications
The biological efficacy of this compound analogs is intrinsically linked to their chemical structure. Modifications to the parent molecule can profoundly impact its interaction with biological targets. Key areas of modification include:
-
The Aldehyde Group: The aldehyde functionality is a common site for derivatization, most notably through the formation of Schiff bases (imines) by condensation with primary amines. This transformation is a cornerstone in the synthesis of analogs with enhanced biological activity. The resulting azomethine group (-C=N-) is often crucial for the compound's biological effects.
-
The Hydroxyl Group: The phenolic hydroxyl group can influence the molecule's antioxidant properties through hydrogen atom donation. Its position ortho to the aldehyde group also allows for intramolecular hydrogen bonding and chelation with metal ions, which can be a factor in the mechanism of action of some derivatives.
-
The Methyl Groups: The two methyl groups at positions 4 and 6 influence the lipophilicity and steric hindrance of the molecule. Variations in these alkyl substituents can affect cell membrane permeability and binding to target proteins.
-
Aromatic Ring Substituents: The introduction of additional electron-donating or electron-withdrawing groups onto the benzene ring can modulate the electronic properties of the entire molecule, thereby influencing its reactivity and biological activity.
Comparative Biological Activities
While direct comparative studies on a wide range of this compound analogs are limited in the readily available literature, we can infer their potential activities by examining closely related structures, such as other substituted hydroxybenzaldehydes and their derivatives.
Antimicrobial and Antifungal Activity
Schiff base derivatives of hydroxybenzaldehydes are well-documented for their antimicrobial and antifungal properties. The imine linkage is often a key pharmacophore. The antimicrobial activity of these compounds is believed to arise from their ability to disrupt cell membranes, chelate essential metal ions, or inhibit microbial enzymes.
For instance, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde, a close structural analog, have shown significant activity against various pathogens. It is plausible that Schiff bases of this compound would exhibit similar, if not modulated, activity due to the altered lipophilicity conferred by the two methyl groups.
Table 1: Representative Antimicrobial Activity of Hydroxybenzaldehyde Schiff Base Analogs
| Compound Class | Starting Aldehyde | Target Organism | Activity (MIC in µg/mL) | Reference |
| Schiff Base of HMB | 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [1][2] |
| Schiff Base of HMB | Methicillin-resistant S. aureus (MRSA) | 1024 | [1] | |
| Schiff Base of HMB | Proteus mirabilis | 200 | [1] | |
| Schiff Base of HMB | Fusarium graminearum | - (Significant inhibition) | [1] | |
| Schiff Base of Cinnamaldehyde | Cinnamaldehyde | Aspergillus flavus | 0.1 mg/mL (91.4% reduction in aflatoxin B1) | [3] |
Note: Data for this compound analogs is inferred from these related compounds.
The general observation is that complexation with metal ions can further enhance the antimicrobial activity of these Schiff bases[4].
Anticancer Activity
Substituted benzaldehydes and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.
Studies on dihydroxybenzaldehydes and other substituted benzaldehydes have demonstrated that the position and nature of substituents are critical for cytotoxicity[5]. For example, α-hydroxyphosphonate derivatives of substituted benzaldehydes have shown pronounced cell-killing effects[6]. Schiff bases derived from 2-hydroxybenzaldehydes have also been explored as potential anticancer agents, with some compounds showing promising activity against cell lines like MCF-7 (breast cancer)[7].
Table 2: Representative Cytotoxicity of Substituted Benzaldehyde Analogs
| Compound Class | Starting Aldehyde | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Dihydroxybenzaldehyde | 2,4,5-Trihydroxybenzaldehyde | HL-60 (Leukemia) | Significant cytotoxicity | [5] |
| Benzaldehyde | Benzaldehyde | BxPC-3 (Pancreatic) | Varies | [8] |
| Benzaldehyde | Benzaldehyde | A549 (Lung) | Varies | [8] |
| Schiff Base of 2-hydroxybenzaldehyde | 2-hydroxybenzaldehyde | MCF-7 (Breast) | Shows activity | [7] |
Note: The cytotoxic potential of this compound analogs would need to be experimentally determined, but the existing data on related compounds suggests this is a promising area of investigation.
The tumor-specificity of some benzaldehyde derivatives is a notable feature, with certain compounds showing higher cytotoxicity against cancer cells compared to normal cells[9].
Antioxidant Activity
The antioxidant capacity of phenolic compounds like this compound is primarily attributed to the hydrogen-donating ability of the hydroxyl group to scavenge free radicals. The presence of electron-donating methyl groups on the ring is expected to enhance this activity.
The antioxidant potential is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Structure-activity relationship studies on dihydroxybenzaldehydes have shown that the position of the hydroxyl groups significantly influences their antioxidant capacity[10]. It is anticipated that this compound and its derivatives would exhibit antioxidant properties, which could contribute to their overall biological profile, particularly in the context of diseases associated with oxidative stress.
Experimental Protocols
To facilitate further research, detailed protocols for the synthesis of representative analogs and the evaluation of their biological activities are provided below.
Synthesis of this compound Schiff Base Analogs
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
To this solution, add the primary amine (1 mmol) dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture with constant stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Diagram 1: General Synthesis of Schiff Base Analogs
Caption: General workflow for the synthesis of Schiff base analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB and add it to each well of the microtiter plate.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram 2: Broth Microdilution Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Cytotoxicity Evaluation: MTT Assay
This protocol is for assessing the cytotoxic activity of the analogs against cancer cell lines.
Materials:
-
Synthesized compounds
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Diagram 3: MTT Assay Workflow for Cytotoxicity
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of the synthesized analogs.
Materials:
-
Synthesized compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound and ascorbic acid in methanol.
-
Prepare a series of dilutions for each compound.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.
-
Include a control containing DPPH solution and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
Conclusion and Future Directions
This compound and its analogs represent a promising scaffold for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, it is evident that this class of molecules holds potential in the fields of antimicrobial, anticancer, and antioxidant research. The synthetic accessibility of derivatives, particularly Schiff bases, allows for extensive exploration of structure-activity relationships.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. Direct comparative studies are essential to elucidate the precise influence of different substituents on their biological activity. Furthermore, mechanistic studies to identify the specific cellular targets and signaling pathways modulated by the most potent analogs will be crucial for their advancement as potential drug candidates. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the discovery of novel and effective therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmrsti.com [ijmrsti.com]
- 5. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
A Comparative Guide to the X-ray Crystallography of 2-Hydroxy-4,6-dimethylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted Benzaldehydes
2-Hydroxy-4,6-dimethylbenzaldehyde and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The specific arrangement of hydroxyl, methyl, and aldehyde functional groups on the benzene ring provides a versatile scaffold for the synthesis of more complex molecules, including Schiff bases and metal complexes, which have shown promise as anticancer and antimicrobial agents.[1][2] The three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions within the crystal lattice of these derivatives are pivotal in determining their physicochemical properties and biological activity.[3] X-ray crystallography is the definitive method for elucidating these structural details, providing invaluable insights for rational drug design and the development of novel materials.[3]
This guide offers a comparative overview of the synthesis and X-ray crystal structure analysis of derivatives of this compound. While crystallographic data for derivatives of this specific benzaldehyde are not abundantly available in public databases, this guide will draw upon data from closely related substituted 2-hydroxybenzaldehyde compounds to illustrate the principles, methodologies, and expected structural features. We will explore the synthesis of Schiff base derivatives, the experimental protocols for single-crystal X-ray diffraction, and the interpretation of the resulting crystallographic data, including the analysis of intermolecular interactions via Hirshfeld surfaces.
Synthesis of this compound and its Derivatives
The parent compound, this compound, serves as the foundational building block for a variety of derivatives. Its synthesis is a critical first step in accessing a library of compounds for crystallographic analysis.
Experimental Protocol: Synthesis of Schiff Base Derivatives
Schiff bases are readily synthesized through the condensation reaction of an aldehyde with a primary amine. This reaction is a versatile method for introducing a wide range of functional groups, thereby allowing for a systematic study of their impact on the resulting crystal structure.
General Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.
-
Reaction: The mixture is typically stirred at room temperature or refluxed for several hours to drive the condensation reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the Schiff base product often precipitates from the solution. The solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated solution of the purified Schiff base in an appropriate solvent or solvent mixture.
This general protocol can be adapted for the synthesis of a wide array of Schiff base derivatives by varying the primary amine.
X-ray Crystallography Workflow
The elucidation of the three-dimensional structure of a crystalline compound is achieved through single-crystal X-ray diffraction. The overall workflow involves several key stages, from crystal selection to structure refinement and analysis.
Diagram: Experimental Workflow for X-ray Crystal Structure Analysis
Caption: A generalized workflow for the determination of a crystal structure, from synthesis to detailed structural analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal of the derivative is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a constant temperature (e.g., 100-150 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the individual reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined using a full-matrix least-squares method on F².[3] Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]
Comparative Crystallographic Data of Substituted 2-Hydroxybenzaldehyde Derivatives
To understand the influence of different substituents on the crystal packing and molecular geometry, we can compare the crystallographic data of various Schiff base derivatives of substituted 2-hydroxybenzaldehydes. The following table summarizes key parameters for a selection of such compounds. Although these are not direct derivatives of this compound, they provide a valuable framework for predicting the structural behavior of this class of compounds.
| Parameter | Derivative A (2-hydroxy-3-methoxybenzalideneaniline derivative) | Derivative B (2-hydroxy-1-naphthaldehyde Schiff base) | Derivative C (2,4-dihydroxybenzaldehyde Schiff base metal complex) |
| Chemical Formula | C₁₄H₁₂ClNO₂ | C₁₇H₁₃NO | [M(C₁₃H₉N₂O₂)₂] |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁2₁2₁ |
| a (Å) | 7.954(2) | 10.452(1) | 12.345(2) |
| b (Å) | 11.453(3) | 8.765(1) | 15.678(3) |
| c (Å) | 13.543(4) | 14.234(2) | 9.876(1) |
| β (˚) | 90 | 109.87(1) | 90 |
| Volume (ų) | 1234.5(6) | 1223.4(2) | 1912.3(5) |
| Z | 4 | 4 | 4 |
| Key Interactions | Intramolecular O-H···N hydrogen bond, C-H···π interactions.[4] | π-π stacking interactions.[5] | Coordination bonds, intermolecular hydrogen bonds.[1][6] |
Note: The data presented here are adapted from published crystallographic studies of related compounds for illustrative purposes.
Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[3] This analysis partitions the crystal space into regions where the electron density of a molecule dominates, allowing for the mapping of different types of intermolecular contacts and their relative contributions to the overall crystal packing.
Diagram: Logical Relationship in Crystal Engineering
Caption: The interplay between molecular structure, intermolecular forces, and the resulting crystal packing.
The analysis of Hirshfeld surfaces and the corresponding 2D fingerprint plots provide a quantitative breakdown of the intermolecular contacts. For example, in many hydroxybenzaldehyde derivatives, strong intramolecular O-H···N hydrogen bonds are observed in Schiff bases, which significantly influence the planarity of the molecule.[4] Intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, play a crucial role in the formation of the three-dimensional supramolecular network. By comparing the Hirshfeld surfaces of different derivatives, researchers can gain a deeper understanding of how subtle changes in the molecular structure can lead to significant differences in crystal packing and, consequently, in the material's properties.
Conclusion and Future Directions
The crystallographic analysis of this compound derivatives provides fundamental insights into their solid-state structures and the non-covalent interactions that govern their self-assembly. By systematically modifying the substituents on the benzaldehyde core, particularly through the formation of Schiff bases, it is possible to tune the intermolecular forces and thus engineer crystals with desired properties. The methodologies and comparative data presented in this guide, drawn from closely related systems, offer a robust framework for researchers and drug development professionals. Future work should focus on obtaining a larger library of crystal structures specifically for this compound derivatives to build a more comprehensive structure-property relationship database. Such a database would be instrumental in the rational design of new therapeutic agents and advanced materials.
References
- 1. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. 2,3,4-Trihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-4,6-dimethylbenzaldehyde
This guide provides a detailed protocol for the proper and safe disposal of 2-Hydroxy-4,6-dimethylbenzaldehyde (CAS No. 1666-02-0). As a substituted phenolic aldehyde, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established laboratory safety principles and regulatory standards, ensuring a self-validating system for waste management that protects both the integrity of your research and the safety of your laboratory.
Hazard Identification and Essential Safety Precautions
Primary Hazards:
-
Serious Eye Damage/Irritation: Like many phenolic and aldehydic compounds, it is expected to cause serious eye irritation or damage upon contact.[1][2][3][4][5]
-
Skin Irritation: The compound may cause skin irritation.[3][4][6]
-
Respiratory Irritation: Inhalation of dust or powder may cause respiratory irritation.[2][5][6]
-
Aquatic Toxicity: Many related benzaldehydes are classified as harmful to aquatic life, necessitating containment from environmental release.
Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following must be worn when handling this compound for any purpose, including disposal:
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a full-face shield as described by OSHA's 29 CFR 1910.133 or European Standard EN166.[1][7] | Protects against splashes and airborne dust, preventing severe eye damage. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact and potential irritation. |
| Body | A fully buttoned laboratory coat. An apron may be required for larger quantities.[8] | Minimizes the risk of contamination to personal clothing and skin. |
| Ventilation | All handling and disposal preparation must occur within a certified chemical fume hood.[1][8][9] | Prevents inhalation of dust and vapors, mitigating respiratory irritation.[2] |
Core Disposal Principle: Classification as Hazardous Waste
This compound must be managed as a regulated hazardous chemical waste.[10][11] This classification is non-negotiable and is based on its chemical structure, which combines two functional groups of concern:
-
Phenolic Group: Phenol and its derivatives are toxic and environmentally persistent. They should never be washed down drains as they can contaminate water sources.[12][13]
-
Aldehyde Group: Aromatic aldehydes can be reactive and often exhibit irritant properties.[14]
Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer system. [11][12][13] Doing so violates regulatory standards and poses a significant environmental risk. The universally mandated disposal method is through an approved waste disposal plant, typically involving incineration at a licensed facility.[2][5][6][10][12]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to waste collection, storage, and disposal.
Step 1: Waste Segregation and Collection
Proper segregation is critical to ensure safe handling and cost-effective disposal. Do not mix this waste stream with other, incompatible wastes.[11]
-
Unused or Expired Chemical: Keep the chemical in its original, clearly labeled container whenever possible.
-
Solutions: Collect any solutions containing this compound in a dedicated, sealed, and shatter-proof container.[10] Do not mix with other solvent wastes unless your institution's waste management plan explicitly allows it.
-
Contaminated Solid Waste: Items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with the chemical should be collected separately.[8][10]
Step 2: Container Selection and Labeling
All waste containers must be in good condition, compatible with the chemical, and feature a secure, tightly closing lid.[15][16]
The container must be labeled clearly with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The full, unabbreviated chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Irritant," "Eye Damage")
-
The accumulation start date.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation.[15] This area must be under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[1][7]
Step 4: Arranging for Final Disposal
Once the waste container is full or has reached the storage time limit set by your institution (or regulations), arrange for its removal.
-
Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a pickup.[11][15]
-
Do not transport hazardous waste containers across public roads or between buildings yourself. This must be done by trained personnel.[11]
Accidental Spill Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.[13]
-
Control Ignition Sources: If the material is dissolved in a flammable solvent, eliminate all sources of ignition.[8][13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE as specified in Section 1.
-
Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled waste container.[1] For a liquid spill, cover and absorb the material with an inert absorbent like sand, vermiculite, or a commercial spill pad.[9][13]
-
Collect Waste: Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[9]
-
Report: Report the incident to your EH&S department in accordance with your institution's policies.[9]
Visual Workflow for Disposal
The following diagram outlines the logical decision-making process for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. vumc.org [vumc.org]
- 12. youtube.com [youtube.com]
- 13. nj.gov [nj.gov]
- 14. reed.edu [reed.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ptb.de [ptb.de]
A Comprehensive Guide to the Safe Handling of 2-Hydroxy-4,6-dimethylbenzaldehyde
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information for the safe handling, use, and disposal of 2-Hydroxy-4,6-dimethylbenzaldehyde, moving beyond mere procedural steps to explain the causality behind each recommendation. Our commitment is to empower you with the knowledge to maintain a secure and efficient research environment.
Understanding the Hazard Profile
This compound is a substituted aromatic aldehyde. Its hazard profile is primarily dictated by the aldehyde functional group and the phenolic hydroxyl group, which can interact with biological systems.
Primary Hazards:
-
Serious Eye Irritation/Damage: Direct contact with the eyes can cause significant irritation and potential damage.[1][2][3][4]
-
Skin Irritation: The compound is classified as a skin irritant, causing redness and inflammation upon contact.[3][4] Phenolic compounds, in general, can induce dermal toxicity through the generation of free radicals and oxidative stress, leading to the depletion of protective thiols like glutathione in skin cells. This oxidative stress can trigger an inflammatory response.
-
Respiratory Irritation: As a solid powder, airborne dust can irritate the respiratory tract, leading to coughing and shortness of breath.[2][3]
While specific occupational exposure limits for this compound have not been established, it is prudent to reference the limits for related compounds to inform risk assessment.
| Compound | Exposure Limit | Organization | Notes |
| Benzaldehyde | TWA: 2 ppm; STEL: 4 ppm | USA (WEEL) | Structurally similar aromatic aldehyde.[5] |
| Phenol | TWA: 5 ppm (skin) | NIOSH REL | Related phenolic compound, known for skin absorption.[6][7][8] |
| Particulates Not Otherwise Regulated (PNOR) | TWA: 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | OSHA PEL | Applicable for any nuisance dust. |
TWA: Time-Weighted Average (8-hour); STEL: Short-Term Exposure Limit (15-minute); REL: Recommended Exposure Limit; PEL: Permissible Exposure Limit.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment of its hazards.
Eye and Face Protection
-
Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[9]
-
Rationale: Due to the risk of serious eye irritation, standard safety glasses with side shields are insufficient. Goggles provide a seal around the eyes, offering protection from airborne dust and accidental splashes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfer or reaction quenching), a face shield should be worn in addition to safety goggles.[9]
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against incidental skin contact.
-
Gloves: The choice of glove material is critical. While disposable nitrile gloves are common in laboratories, their resistance to aromatic aldehydes like benzaldehyde can be limited or poor, especially with prolonged contact.[10][11][12]
-
For Incidental Contact (short duration, no immersion): Double-gloving with nitrile gloves is a reasonable precaution. Change gloves immediately upon any sign of contamination.
-
For Extended Use or Immersion: Butyl rubber gloves offer better protection against a wider range of aldehydes and ketones.[13] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
-
Footwear: Fully enclosed shoes are required. Open-toed shoes, sandals, or perforated shoes are not permitted in the laboratory.
Respiratory Protection
-
Primary Control: Engineering controls, specifically a certified chemical fume hood, should be the primary method of controlling exposure to dust.
-
When Required: If engineering controls are not feasible or during a large spill cleanup where dust concentrations may exceed exposure guidelines, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) is necessary.[7][13] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Designated Area: All handling of the solid compound, including weighing, must be conducted within a certified chemical fume hood.[2][14]
-
Fume Hood Best Practices:
-
Static Control: Aromatic dusts can be prone to static accumulation. When transferring larger quantities, consider grounding equipment to prevent static discharge.
-
Spill Containment: Perform weighing operations over a tray or weigh paper to contain any spills.
Dissolution and Reaction Setup
-
Solvent Addition: Add the solid to the chosen solvent slowly to avoid splashing. If the dissolution is exothermic, consider cooling the vessel in an ice bath.
-
Closed Systems: Whenever possible, use a closed system for reactions to prevent the escape of vapors or aerosols.
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Preparedness is paramount. Clear, actionable plans for emergencies and waste disposal are essential components of a safe laboratory environment.
Spill Response
-
Minor Spill (Solid, inside a fume hood):
-
Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all cleanup materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (Outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If the spill generates a significant amount of dust, evacuate the laboratory and call your institution's emergency response team.
-
Restrict access to the area.
-
Only personnel trained in hazardous spill response with appropriate respiratory protection should conduct the cleanup.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal Plan
This compound is a non-halogenated organic compound. It must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with halogenated solvents or other incompatible waste streams.[15][16]
-
Container: Collect all solid waste and solutions containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: Non-Halogenated Organic Waste" and list this compound as a component.[6][15]
-
Storage: Store the waste container in a designated satellite accumulation area, away from heat and ignition sources, until it is collected by your institution's environmental health and safety department.
-
Chemical Neutralization (for specialized applications): While not a standard laboratory practice, aldehyde waste can be chemically neutralized using reagents containing sulfur salts (e.g., sodium pyrosulfite or sodium bisulfite) which convert the aldehyde to non-toxic substances.[2][14] This should only be performed by trained personnel following a validated standard operating procedure and with approval from environmental health and safety.
By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with this compound, ensuring both your personal safety and the integrity of your research.
References
- 1. acs.org [acs.org]
- 2. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 3. nj.gov [nj.gov]
- 4. safetyculture.com [safetyculture.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 8. Phenol - IDLH | NIOSH | CDC [cdc.gov]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. acs.org [acs.org]
- 11. wastewise.com [wastewise.com]
- 12. acs.org [acs.org]
- 13. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tedpella.com [tedpella.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
